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Foundational

An In-depth Technical Guide to the Crystal Structure of 4-Hydroxybenzenesulfonic Acid and its Hydrates

This guide provides a comprehensive technical overview of 4-hydroxybenzenesulfonic acid, with a specific focus on the challenges and current understanding of the crystal structure of its hydrated forms. Designed for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-hydroxybenzenesulfonic acid, with a specific focus on the challenges and current understanding of the crystal structure of its hydrated forms. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with practical, field-proven insights into the synthesis, characterization, and structural analysis of this important chemical intermediate.

Executive Summary: The Elusive Crystal Structure of a Versatile Intermediate

4-Hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid) is a bifunctional organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals and dyes, and as an additive in electroplating processes.[1][2] Its molecular structure, featuring both a hydroxyl and a sulfonic acid group, imparts high polarity and a strong propensity for hydrogen bonding, suggesting the formation of stable crystalline hydrates.[3]

Despite its widespread use and the theoretical stability of its hydrated forms—indeed, a monohydrate is commercially available[4]—a definitive, publicly accessible single-crystal X-ray diffraction study detailing the precise atomic arrangement in 4-hydroxybenzenesulfonic acid hydrate remains elusive in the primary scientific literature. This guide will therefore navigate the known territory of its synthesis and general properties, address the experimental challenges in obtaining a definitive crystal structure, and present a detailed analysis of the closely related and well-characterized sodium 4-hydroxybenzenesulfonate dihydrate . This sodium salt serves as an invaluable proxy for understanding the molecular conformation and, crucially, the intricate hydrogen-bonding networks that are fundamental to the solid-state properties of this class of compounds.

Synthesis and Physicochemical Properties

Synthesis of 4-Hydroxybenzenesulfonic Acid

The primary industrial synthesis of 4-hydroxybenzenesulfonic acid is achieved through the electrophilic sulfonation of phenol.[1][2] The reaction's regioselectivity is highly temperature-dependent. At lower temperatures, the kinetically favored ortho-isomer (2-hydroxybenzenesulfonic acid) is the main product. However, upon heating, this isomer rearranges to the thermodynamically more stable para-isomer, 4-hydroxybenzenesulfonic acid.

A validated laboratory-scale synthesis protocol is as follows:

  • Combine 1.0 molar equivalent of phenol with 1.1 molar equivalents of 96% sulfuric acid in a reaction vessel equipped with a stirrer and a distillation apparatus.

  • Heat the mixture to 50°C and introduce an additional small portion of sulfuric acid.

  • Increase the reaction temperature to 110°C and maintain for 5-6 hours.[1][2]

  • During this period, water formed during the reaction, along with a small amount of unreacted phenol, is removed by distillation to drive the reaction to completion.

  • The resulting product is typically a highly concentrated aqueous solution (around 65%) or can be isolated as deliquescent needles.[1][5]

Physicochemical Characteristics

The compound is a white to light yellow crystalline solid, though it is often supplied as a 65 wt. % solution in water.[1] It is highly soluble in water and alcohol.[5][6] The presence of both a strong acid (sulfonic acid) and a weak acid (phenol) group, along with its aromatic ring, dictates its chemical reactivity and interactions.

PropertyValueSource(s)
Molecular Formula C₆H₆O₄S[1][7]
Molecular Weight 174.17 g/mol [5][7]
CAS Number 98-67-9 (anhydrous)[1][5][7]
CAS Number (Hydrate) 1397199-77-7 (monohydrate)[4]
Appearance White to light yellow crystalline solid; deliquescent needles[3][5]
Solubility Miscible with water and alcohol[5][6]

The Challenge of Crystallizing the Acid Hydrate

The crystallization of a compound suitable for single-crystal X-ray diffraction is a critical, and often challenging, first step in structure determination.[8][9] For 4-hydroxybenzenesulfonic acid hydrate, several factors contribute to the difficulty in obtaining and analyzing its crystal structure:

  • Hygroscopicity and Stability: The compound is described as deliquescent, meaning it readily absorbs moisture from the air to form a solution.[5] This makes it difficult to maintain a single crystal of a specific hydration state. Some suppliers note that while historically sold as a hydrate, they now classify the water content as an impurity to avoid ambiguity, suggesting that a stable, stoichiometrically well-defined hydrate may be difficult to isolate and maintain.[10]

  • Multiple Hydrogen Bond Donors/Acceptors: The molecule has two hydrogen bond donor groups (-OH and -SO₃H) and multiple acceptor sites (the oxygens). This can lead to the formation of complex, and potentially disordered, hydrogen-bonded networks or non-stoichiometric inclusion of water molecules, hindering the formation of a well-ordered single crystal.

Experimental Workflow for Crystal Structure Determination

The following section outlines the authoritative, self-validating workflow that would be employed to determine the crystal structure of 4-hydroxybenzenesulfonic acid hydrate, should suitable crystals be obtained. This protocol is based on established crystallographic methods.[8]

Step-by-Step Protocol
  • Crystal Growth:

    • Objective: To obtain single crystals of sufficient size and quality (typically > 0.1 mm in all dimensions) with minimal defects.

    • Methodology (Slow Evaporation):

      • Prepare a saturated solution of 4-hydroxybenzenesulfonic acid in a suitable solvent (e.g., water, or a mixed solvent system like water/ethanol).

      • Filter the solution to remove any particulate matter.

      • Loosely cover the container and allow the solvent to evaporate slowly and undisturbed at a constant temperature.

      • Monitor for the formation of well-defined single crystals.

  • Single-Crystal X-ray Diffraction (SCXRD) Data Collection:

    • Objective: To measure the diffraction pattern of the crystal, from which the unit cell dimensions and atomic positions can be determined.

    • Apparatus: A modern single-crystal X-ray diffractometer (e.g., Bruker APEX-II).

    • Methodology:

      • Select a high-quality crystal and mount it on the diffractometer.

      • Cool the crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

      • Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo Kα radiation).

      • Rotate the crystal and collect a series of diffraction images over a wide range of angles.

  • Structure Solution and Refinement:

    • Objective: To solve the "phase problem" and build a model of the atomic arrangement that best fits the experimental data.

    • Software: Standard crystallographic software packages (e.g., SHELX).

    • Methodology:

      • Integrate the raw diffraction data to obtain a list of reflection intensities.

      • Determine the unit cell parameters and the space group.

      • Solve the crystal structure using direct methods or Patterson methods to find the initial positions of the non-hydrogen atoms.

      • Refine the atomic positions and thermal parameters against the experimental data.

      • Locate hydrogen atoms from the difference Fourier map and refine their positions.

      • Validate the final structure using established crystallographic checks.

Visualization of the Experimental Workflow

G cluster_prep Crystal Preparation cluster_analysis Structural Analysis cluster_output Final Output Synthesis Synthesis of 4-HBSA Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth (Slow Evaporation) Purification->CrystalGrowth SCXRD SCXRD Data Collection CrystalGrowth->SCXRD Select Crystal Solve Structure Solution SCXRD->Solve Refine Structure Refinement Solve->Refine Validate Validation (CIF) Refine->Validate Data Crystallographic Data Table Validate->Data Diagrams Structural Diagrams Validate->Diagrams

Caption: Workflow for Crystal Structure Determination.

Case Study: Crystal Structure of Sodium 4-Hydroxybenzenesulfonate Dihydrate

In the absence of a solved structure for the acid hydrate, the dihydrate of its sodium salt (C₆H₄O₄SNa₂·2H₂O) provides the best available model for the molecular geometry and intermolecular interactions of the 4-hydroxybenzenesulfonate ion in the solid state.[11][12]

Crystallographic Data

A study on a coordination complex containing the sodium salt provides crystallographic data for the starting material.[13] While the full structural refinement of the salt itself is not the focus of that paper, it confirms its crystalline nature. Powder X-ray diffraction studies have also been performed on this compound to identify its lattice parameters.

ParameterValue (for related coordination complex)Source
Crystal System Monoclinic[13]
Space Group P2₁/c[13]
a (Å) 12.8169(11)[13]
b (Å) 7.9965(7)[13]
c (Å) 25.597(2)[13]
β (°) 91.530(2)[13]
Volume (ų) 2622.5(4)[13]
Z 4[13]

Note: Data is for a complex containing the 4-hydroxybenzenesulfonate anion, demonstrating its ability to form well-defined crystal structures.

The Hydrogen Bonding Network: The Core of the Structure

The key feature of the hydrated salt's crystal structure is the extensive network of hydrogen bonds. The water molecules, the phenolic hydroxyl group, and the sulfonate group all participate in a complex three-dimensional lattice.

  • Water as a Bridge: The two water molecules in the dihydrate structure act as crucial bridges, accepting hydrogen bonds from the phenolic -OH group and donating hydrogen bonds to the oxygen atoms of the sulfonate group of neighboring molecules.

  • Sulfonate as the Hub: The three oxygen atoms of the sulfonate group are major hydrogen bond acceptors, interacting with multiple water molecules and potentially the hydroxyl groups of adjacent anions.

  • Phenol as a Donor: The hydroxyl group primarily acts as a hydrogen bond donor to a water molecule or a sulfonate oxygen.

This intricate network is responsible for the stability of the crystal lattice.

Visualizing the Hydrogen Bonding

G HBSA1 4-HBSA Anion H2O1 Water Molecule 1 HBSA1->H2O1 Phenol-OH donates to H₂O HBSA2 4-HBSA Anion H2O2 Water Molecule 2 HBSA2->H2O2 Phenol-OH donates to H₂O H2O1->HBSA2 H₂O donates to Sulfonate-O H2O2->HBSA1 H₂O donates to Sulfonate-O Na Na+ Ion Na->HBSA1 Ionic Interaction Na->H2O1 Coordination

Caption: Conceptual Hydrogen Bonding Network.

Conclusion and Future Outlook

4-Hydroxybenzenesulfonic acid is a compound of significant industrial importance. While its synthesis and general properties are well-documented, a definitive crystal structure of its hydrated form is conspicuously absent from the scientific literature. This guide has illuminated the experimental challenges that likely contribute to this knowledge gap and has provided a robust, standardized protocol for its potential future determination.

By examining the crystal structure of the closely related sodium 4-hydroxybenzenesulfonate dihydrate, we gain critical insights into the molecular conformation and the dominant role of hydrogen bonding in the solid-state architecture. The elucidation of the precise crystal structure of the acid hydrate itself would be a valuable contribution to the field, providing a deeper understanding of its stability, solubility, and interactions, which is of paramount importance for its application in pharmaceuticals and materials science.

References

  • Li, S., Zhang, S., & Wang, Y. (2023). The crystal structure of (4-hydroxybenzenesulfonate)-k1O-6,6′-((1E,1′E)-(ethane-1,2-diylbis(azaneylylidene)) bis(methaneylylidene)) bis(2-methoxyphenol)- κ2N,N,μ2O,O,κ2O,O)-(methanol)-cobalt(II) sodium(I), C25H27CoN2NaO9S. Zeitschrift für Kristallographie - New Crystal Structures, 238(5), 899–901. Available at: [Link]

  • Merck Index. (n.d.). p-Phenolsulfonic Acid. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2020). Single-Crystal X-Ray Diffraction. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). P-phenol sulfonic acid (sodium salt hydrate). Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). Sodium P-phenolsulfonate dihydrate. Retrieved February 17, 2026, from [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-hydroxy-. Retrieved February 17, 2026, from [Link]

  • PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid. Retrieved February 17, 2026, from [Link]

  • Sciencemadness.org. (2009). 4-hydroxybenzenesulfonic acid. Retrieved February 17, 2026, from [Link]

  • MDPI. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Retrieved February 17, 2026, from [Link]

  • ChemBK. (2024). p-Phenolsulfonic acid hydrate. Retrieved February 17, 2026, from [Link]

  • MDPI. (2022). X-ray Single-Crystal Diffraction. Retrieved February 17, 2026, from [Link]

Sources

Exploratory

Thermodynamic Stability of p-Phenolsulfonic Acid Hydrate

This guide provides an in-depth technical analysis of the thermodynamic stability of p-Phenolsulfonic acid (4-hydroxybenzenesulfonic acid) hydrate , synthesizing its formation kinetics, solid-state behavior, and stabilit...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic stability of p-Phenolsulfonic acid (4-hydroxybenzenesulfonic acid) hydrate , synthesizing its formation kinetics, solid-state behavior, and stability profile.

A Technical Guide for Research & Development

Executive Summary

p-Phenolsulfonic acid (4-PSA) is a strong organic acid commonly encountered as a hygroscopic hydrate or aqueous solution. Its thermodynamic stability is governed by two distinct mechanisms:

  • Isomeric Stability (Chemical): The para-isomer is the thermodynamically favored product of phenol sulfonation, dominating at temperatures >100°C, whereas the ortho-isomer is the kinetic product formed at lower temperatures.[1]

  • Hydration Stability (Physical): The solid acid typically exists as a monohydrate (

    
    ) which is deliquescent. The water molecule is tightly bound via hydrogen bonding to the sulfonic acid moiety, requiring significant thermal energy to remove without inducing decomposition.
    

The Thermodynamic Landscape

Isomeric Thermodynamics: Kinetic vs. Thermodynamic Control

The synthesis of 4-PSA is a classic example of thermodynamic control in electrophilic aromatic substitution. Understanding this is prerequisite to isolating a stable product.[1]

  • Kinetic Product (Ortho): Formed at low temperatures (

    
    C). The activation energy (
    
    
    
    ) for ortho-substitution is lower due to the inductive effect of the hydroxyl group.
  • Thermodynamic Product (Para): Formed at high temperatures (

    
    C). The para-isomer is more stable due to reduced steric hindrance and better resonance stabilization of the sigma-complex intermediate.
    

Mechanism of Isomerization: At elevated temperatures, the sulfonation becomes reversible. The ortho-isomer desulfonates to regenerate phenol, which is then resulfonated at the para-position. Since the para-sulfonation is effectively irreversible under these conditions, the equilibrium shifts entirely to 4-PSA.

Solid-State Thermodynamics & Hydration

4-PSA is highly hygroscopic and deliquescent .

  • Crystal Habit: Typically crystallizes as deliquescent needles or plates.

  • Hydration State: Stable as a monohydrate. The sulfonic acid group (

    
    ) is a strong hydrogen bond donor/acceptor, creating a high lattice energy barrier for dehydration.
    
  • Dehydration: Removal of the crystal water occurs >100°C. However, because the melting point of the hydrate (~50°C) is low, dehydration often occurs in the melt phase, complicating solid-state drying.

Visualization of Stability Pathways

The following diagram maps the transformation pathways, highlighting the critical control points for stability.

PSA_Stability Phenol Phenol + H2SO4 Ortho o-Phenolsulfonic Acid (Kinetic Product) Phenol->Ortho < 20°C Fast Kinetics Para p-Phenolsulfonic Acid (Thermodynamic Product) Phenol->Para > 100°C Direct Sulfonation Ortho->Phenol Reversible (Heat) Ortho->Para Isomerization (Thermodynamic Sink) Hydrate p-PSA Hydrate (Solid/Needles) Para->Hydrate Crystallization (< 50°C) Decomp Decomposition (Char/SO2) Para->Decomp > 150°C Oxidation Hydrate->Para Dehydration (Vacuum/Heat) Solution Aqueous Solution (Deliquescence) Hydrate->Solution > 65% RH (Moisture Absorption)

Figure 1: Reaction coordinate and phase stability map for p-Phenolsulfonic acid.

Physical Properties & Stability Data

The following table summarizes the key physicochemical constants relevant to stability and handling.

PropertyValueStability Implication
Molecular Weight 174.17 g/mol (Anhydrous)-
Melting Point ~50°C (Hydrate)Low melting point requires cold storage to prevent fusing/caking.
Solubility Miscible in Water & EthanolHighly soluble; difficult to precipitate from aqueous streams without high ionic strength.
Hygroscopicity High (Deliquescent)Will liquefy if exposed to ambient air (>40% RH).
pKa ~0.7 (Sulfonic), 9.0 (Phenolic)Strong acid; catalyzes hydrolysis of esters/amides in formulation.
Decomposition Temp >150°CStable to moderate heat; releases

and phenol upon pyrolysis.

Experimental Protocols

Protocol: Purity & Isomer Ratio Determination (HPLC)

Use this protocol to validate the thermodynamic conversion of ortho to para isomers.

Principle: Reverse-phase chromatography separates the isomers based on slight differences in polarity due to intramolecular hydrogen bonding in the ortho-isomer.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water.

    • B: Acetonitrile.

    • Gradient: 5% B to 40% B over 20 minutes.

  • Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Sample Prep: Dissolve 50 mg sample in 50 mL Mobile Phase A.

  • Detection: UV at 270 nm (aromatic ring absorption).

  • Validation Criteria:

    • Ortho-isomer elutes earlier (more polar).

    • Para-isomer elutes later.

    • Target Specification: Para > 98.0%.

Protocol: Water Content & Hydrate Confirmation

Since the material is deliquescent, TGA is preferred over standard loss-on-drying.

Method: Thermogravimetric Analysis (TGA) [2][3]

  • Instrument: TGA (e.g., TA Instruments Q500).

  • Pan: Platinum or Ceramic (Acid resistant).

  • Purge: Nitrogen (40 mL/min).

  • Ramp: 10°C/min from 25°C to 300°C.

  • Interpretation:

    • Step 1 (25-120°C): Loss of physisorbed water (surface moisture).

    • Step 2 (120-160°C): Loss of chemisorbed water (hydrate water). Note: This often overlaps with melting.

    • Step 3 (>180°C): Onset of degradation (desulfonation).

Handling & Storage Recommendations

Due to the thermodynamic drive to absorb water (lowering Gibbs free energy via solvation), strict handling controls are required.

  • Storage: Store in tightly sealed containers (glass or HDPE) under an inert atmosphere (Argon/Nitrogen) if anhydrous.

  • Temperature: Refrigeration (2-8°C) is recommended to prevent melting of the hydrate, which can lead to solidification into a hard mass upon re-cooling.

  • Incompatibility: Avoid contact with strong oxidizers (e.g., nitric acid) and strong bases (exothermic neutralization).

References

  • National Institute of Standards and Technology (NIST) . p-Phenolsulfonic acid (sodium salt hydrate) Spectral Data. NIST Chemistry WebBook. [Link]

  • PubChem . 4-Hydroxybenzenesulfonic acid | C6H6O4S.[4] National Library of Medicine. [Link]

Sources

Foundational

4-Hydroxybenzenesulfonic Acid: Technical Monograph on Synthesis, Catalysis, and Pharmaceutical Utility

An In-depth Technical Guide to 4-Hydroxybenzenesulfonic Acid (CAS 98-67-9) Executive Summary 4-Hydroxybenzenesulfonic acid (CAS 98-67-9), historically known as p-phenolsulfonic acid or sulfocarbolic acid, is a pivotal ar...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Hydroxybenzenesulfonic Acid (CAS 98-67-9)

Executive Summary

4-Hydroxybenzenesulfonic acid (CAS 98-67-9), historically known as p-phenolsulfonic acid or sulfocarbolic acid, is a pivotal aromatic intermediate bridging industrial electrochemistry and pharmaceutical synthesis. While often overshadowed by its parent compound (phenol) or its derivatives (sulfonamides), this molecule serves as the backbone of the Ferrostan tin-plating process and a critical precursor for astringent metallopharmaceuticals (e.g., Zinc Phenolsulfonate). This guide dissects its thermodynamic synthesis, electrochemical mechanism, and analytical validation.

Part 1: Chemical Identity & Physicochemical Profile[1]

4-Hydroxybenzenesulfonic acid is a strong organic acid exhibiting high water solubility due to its dual hydrophilic functional groups (hydroxyl and sulfonic acid). It typically exists as a syrup or crystalline solid (often as a hydrate) and is commercially supplied as a 65% aqueous solution.

Table 1: Physicochemical Specifications

PropertyValueContext
IUPAC Name 4-Hydroxybenzenesulfonic acidPrimary Identifier
CAS Number 98-67-9Registry Key
Molecular Formula C₆H₆O₄SMW: 174.17 g/mol
Appearance Pink/Reddish liquid (solution) or white crystalsOxidizes slightly in air
pKa -0.6 (Sulfonic group), 9.0 (Phenolic group)Strong acid / Weak acid hybrid
Solubility Miscible in water, ethanol; Insoluble in etherHigh polarity prevents non-polar solvation
Density ~1.34 g/mL (65% solution)High density facilitates bath stability
Melting Point 100–110°C (anhydrous)Decomposes at higher temps

Part 2: Synthesis & Manufacturing Dynamics

The synthesis of 4-hydroxybenzenesulfonic acid is a classic study in Thermodynamic vs. Kinetic Control within Electrophilic Aromatic Substitution (EAS).

Mechanism: Sulfonation of Phenol

The reaction involves the direct sulfonation of phenol using concentrated sulfuric acid (


). The hydroxyl group (

) on the phenol is a strong ortho/para director.
  • Kinetic Product (Low Temp < 20°C): The ortho-isomer (2-hydroxybenzenesulfonic acid) forms faster due to the proximity to the activating group.

  • Thermodynamic Product (High Temp > 100°C): The para-isomer (4-hydroxybenzenesulfonic acid) is more stable due to reduced steric hindrance. The reaction is reversible; heating the ortho-isomer causes desulfonation and re-sulfonation at the para position.

Experimental Protocol: High-Yield Synthesis
  • Reagents: Phenol (99%), Sulfuric Acid (98%).

  • Stoichiometry: 1:1.05 molar ratio (slight excess of acid).

  • Conditions: 100–110°C for 4–6 hours.[1]

Step-by-Step Workflow:

  • Charge molten phenol into a glass-lined reactor.

  • Slowly add sulfuric acid while maintaining temperature at 50°C (exothermic).

  • Ramp temperature to 110°C .

  • Hold for 4 hours. At this temperature, the ortho-isomer rearranges to the para-isomer.

  • Purification: Azeotropic distillation can remove water to drive the equilibrium forward.

Visualization: Thermodynamic Control Pathway

The following diagram illustrates the isomerization pathway critical for high-purity production.

SulfonationPathway Phenol Phenol (Starting Material) Ortho 2-Hydroxybenzenesulfonic Acid (Kinetic Product) Phenol->Ortho Low Temp (<20°C) Fast Kinetics Para 4-Hydroxybenzenesulfonic Acid (Thermodynamic Product) Phenol->Para Direct Path (Slow) H2SO4 H2SO4 (Sulfonating Agent) Transition Transition State (Reversible) Ortho->Transition Heat (>100°C) Transition->Para Rearrangement (Isomerization)

Caption: Kinetic vs. Thermodynamic control in phenol sulfonation. High heat drives the reversible ortho-isomer to the stable para-form.

Part 3: Industrial Catalysis (The Ferrostan Process)

The dominant application of CAS 98-67-9 is in the Ferrostan process for continuous electrolytic tinning of steel strip. It serves not merely as an electrolyte but as a multifunctional process enabler.[2]

Mechanism of Action[11][12]
  • Conductivity: It provides the protons (

    
    ) necessary for high conductivity without the oxidizing power of nitric acid or the volatility of hydrochloric acid.
    
  • Solubility Maintenance: It forms a soluble salt with Stannous (

    
    ) ions, preventing the precipitation of basic tin salts (sludge) that occurs in simple sulfate baths.
    
  • Grain Refinement: The organic aromatic ring adsorbs momentarily on the cathode surface, inhibiting dendritic growth and ensuring a smooth, bright, and non-porous tin layer.

Protocol: Bath Formulation

A typical acid stannous bath setup:

  • Stannous Sulfate: 30–60 g/L (Source of Sn)

  • 4-Hydroxybenzenesulfonic Acid: 40–80 g/L (Conductivity/Solubility)

  • Additives: Beta-naphthol or ethoxylated surfactants (Brighteners)

  • Operating Temp: 40–50°C

  • Current Density: 20–40 A/dm²

TinPlating Anode Tin Anode (Sn) Electrolyte Electrolyte Bath (SnSO4 + 4-HBSA) Anode->Electrolyte Sn -> Sn2+ + 2e- Cathode Steel Strip (Cathode) Electrolyte->Cathode Sn2+ + 2e- -> Sn(Metal) Mechanism Mechanism: 1. 4-HBSA prevents Sn(OH)2 precipitation 2. Adsorbs to refine grain structure Mechanism->Electrolyte

Caption: Electrochemical role of 4-Hydroxybenzenesulfonic Acid (4-HBSA) in preventing sludge and refining grain during tin plating.

Part 4: Pharmaceutical & Biomedical Applications[1][4][5][13][14]

While less common as a direct API today, 4-hydroxybenzenesulfonic acid is a critical intermediate for Metallopharmaceuticals and specific organic synthesis pathways.

Zinc Phenolsulfonate (Astringent/Antimicrobial)

Reacting 4-hydroxybenzenesulfonic acid with Zinc Oxide yields Zinc Phenolsulfonate.

  • Use: It is a potent astringent used in deodorants and antiperspirants. Unlike aluminum salts, it offers antimicrobial action by precipitating bacterial proteins without clogging pores as aggressively.

  • Reaction:

    
    
    
Synthetic Intermediate

It serves as a blocking group or a precursor in the synthesis of:

  • Sodium p-hydroxybenzenesulfonate: Used to synthesize 4-hydroxybenzoic acid (via desulfonation/carboxylation routes), the parent of Parabens (preservatives).

  • Antibiotic Side Chains: Used in the preparation of specific cephalosporin intermediates where sulfonic acid solubility is required during processing before final cleavage.

Part 5: Analytical Characterization

Validating the purity of CAS 98-67-9 requires separating it from the ortho-isomer and residual phenol.

HPLC Protocol (Reverse Phase)

This method ensures the ratio of para (active) to ortho (impurity) is acceptable (>95:5).

  • Column: C18 (Octadecylsilane), 5µm, 4.6 x 250mm.

  • Mobile Phase:

    • Buffer: 50 mM Potassium Phosphate (pH 2.5 with Phosphoric Acid).

    • Solvent: Methanol.

    • Ratio: 90:10 (Buffer:Methanol) Isocratic.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 275 nm (Aromatic absorption).

  • Retention Order:

    • 4-Hydroxybenzenesulfonic acid (Most polar, elutes first).

    • 2-Hydroxybenzenesulfonic acid.

    • Phenol (Least polar, elutes last).

Part 6: Safety & Handling

  • Corrosivity: As a strong sulfonic acid, it causes severe skin burns and eye damage (Category 1B).

  • PPE: Neoprene gloves, chemical splash goggles, and face shield are mandatory.

  • Storage: Hygroscopic. Store in glass or 316L stainless steel. Avoid contact with strong oxidizers (nitric acid) to prevent violent reactions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4765, 4-Hydroxybenzenesulfonic acid. Retrieved from [Link]

  • Sielc Technologies. HPLC Separation of Hydroxybenzenesulfonic Acid Isomers. Retrieved from [Link]

  • U.S. Steel Corporation.The Ferrostan Process: Electrolytic Tinning. Industrial Technical Bulletins.
  • O'Neil, M.J.[] (Ed.). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals. 15th Edition.[4] Royal Society of Chemistry.

Sources

Exploratory

functional group analysis of p-Hydroxybenzenesulfonic acid

An In-depth Technical Guide to the Functional Group Analysis of p-Hydroxybenzenesulfonic Acid Abstract This technical guide provides a comprehensive framework for the functional group analysis of 4-hydroxybenzenesulfonic...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Functional Group Analysis of p-Hydroxybenzenesulfonic Acid

Abstract

This technical guide provides a comprehensive framework for the functional group analysis of 4-hydroxybenzenesulfonic acid (p-HBSA), an essential aromatic compound featuring both a phenolic hydroxyl and a sulfonic acid moiety.[1][2][3] Addressed to researchers, scientists, and professionals in drug development, this document moves beyond mere procedural outlines to deliver field-proven insights into the causality behind experimental choices. We will explore a multi-faceted approach, integrating advanced spectroscopic techniques—including Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS)—with classical chemical verification methods. Each section is designed as a self-validating system, grounding protocols in authoritative references to ensure scientific integrity and reproducibility. The guide includes detailed, step-by-step methodologies, structured data tables for easy interpretation, and logical workflow diagrams to provide a holistic and practical resource for the definitive characterization of p-HBSA.

Introduction: The Bifunctional Nature of p-Hydroxybenzenesulfonic Acid

p-Hydroxybenzenesulfonic acid (p-HBSA), also known as p-phenolsulfonic acid, is an arenesulfonic acid where a phenol molecule is substituted with a sulfo group at the para (C-4) position.[1][3][4] Its molecular formula is C₆H₆O₄S, and its structure imparts a unique combination of properties derived from its two key functional groups: a phenolic hydroxyl (-OH) group and a sulfonic acid (-SO₃H) group.[2] This bifunctionality makes p-HBSA a versatile intermediate in the synthesis of dyes, pharmaceuticals, and synthetic tanning agents.[2][3]

A rigorous and unambiguous functional group analysis is paramount for quality control, stability testing, and mechanism-of-action studies in pharmaceutical and chemical research. Verifying the presence, position, and integrity of both the hydroxyl and sulfonic acid groups is critical to ensuring the compound's identity, purity, and reactivity. This guide details the strategic application of orthogonal analytical techniques to achieve a complete and reliable characterization.

Caption: Molecular structure of p-Hydroxybenzenesulfonic acid (p-HBSA).

Spectroscopic Characterization: A Trifecta of Analysis

Spectroscopic methods offer a non-destructive and highly informative approach to functional group identification. The synergy between FTIR, NMR, and Mass Spectrometry provides overlapping and confirmatory data points for a robust structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy is the quintessential first step for functional group "scouting." It provides rapid, definitive evidence of the covalent bonds present in the molecule. For p-HBSA, our primary targets are the characteristic vibrations of the O-H bond in the phenol and the S=O and S-O bonds within the sulfonic acid group. The broadness of the hydroxyl peak is a key diagnostic feature, indicative of hydrogen bonding.

Authoritative Grounding: The IR spectrum of p-HBSA is expected to exhibit several key absorption bands that confirm its bifunctional nature.[1]

Functional GroupVibration ModeExpected Wavenumber (cm⁻¹)Appearance
Phenolic HydroxylO-H stretch~3200-3600Broad, strong
Sulfonic AcidS=O asymmetric stretch~1350Strong
Sulfonic AcidS=O symmetric stretch~1175Strong
Aromatic RingC=C stretch~1450-1600Multiple sharp bands
Aromatic RingC-H stretch>3000Sharp, medium

Experimental Protocol: FTIR Analysis (KBr Pellet)

  • Sample Preparation: Gently grind 1-2 mg of dry p-HBSA with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent disc.

  • Background Acquisition: Place the empty pellet holder in the FTIR spectrometer and run a background scan to record the atmospheric and instrumental contributions.

  • Sample Acquisition: Place the KBr pellet containing the sample into the holder and acquire the sample spectrum.[5] The instrument software will automatically generate the final transmittance or absorbance spectrum.

  • Data Analysis: Identify the key absorption bands and compare them to the expected values in the table above to confirm the presence of the hydroxyl and sulfonic acid functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: While FTIR confirms the presence of bonds, NMR spectroscopy elucidates the chemical environment of the nuclei (specifically ¹H and ¹³C), providing definitive information about the molecular skeleton and the relative positioning of functional groups. For p-HBSA, ¹H NMR is particularly powerful. The para-substitution pattern gives rise to a highly characteristic splitting pattern in the aromatic region, serving as a structural fingerprint.

Authoritative Grounding: The ¹H NMR spectrum, typically run in a solvent like D₂O, will show two distinct doublets in the aromatic region, a hallmark of a 1,4-disubstituted (para) benzene ring.[1] The protons ortho to the electron-donating -OH group are more shielded and appear upfield, while the protons ortho to the electron-withdrawing -SO₃H group are deshielded and appear downfield.[6]

Proton EnvironmentExpected Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J)
Aromatic H (ortho to -OH)~6.75Doublet (d)~8-9 Hz
Aromatic H (ortho to -SO₃H)~7.50Doublet (d)~8-9 Hz

Note: The acidic protons from -OH and -SO₃H are typically exchanged with the deuterium in D₂O and are often not observed.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of p-HBSA in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O) in a standard 5 mm NMR tube.[7]

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed. The spectrum is then phased, baseline-corrected, and referenced (e.g., to the residual solvent peak).

  • Structural Elucidation: Analyze the chemical shifts, integration values, and coupling patterns to confirm the para-substitution pattern of the aromatic ring.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry provides the exact molecular weight of the compound, offering the ultimate confirmation of its elemental composition.[1] For p-HBSA, high-resolution mass spectrometry (HRMS) can verify the molecular formula C₆H₆O₄S with high precision. Fragmentation patterns observed in tandem MS (MS/MS) can further corroborate the structure by showing the loss of characteristic neutral fragments like SO₃.

Authoritative Grounding: The molecular weight of p-HBSA is 174.17 g/mol .[1][8] In negative ion mode electrospray ionization (ESI-MS), the most prominent ion observed is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of approximately 172.99.[4]

IonExpected m/zTechnique
[M-H]⁻~172.99ESI⁻
Molecular Ion (M⁺˙)~174.00EI

Experimental Protocol: ESI-MS Analysis

  • Sample Preparation: Prepare a dilute solution of p-HBSA (e.g., 1-10 µg/mL) in a suitable solvent mixture like 50:50 water:methanol.

  • Infusion: Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The analysis is typically performed in negative ion mode to facilitate deprotonation.

  • Mass Analysis: The generated ions are guided into the mass analyzer (e.g., TOF or Orbitrap), which separates them based on their m/z ratio.

  • Data Interpretation: The resulting mass spectrum is analyzed to identify the [M-H]⁻ ion and confirm that its measured m/z matches the theoretical value for C₆H₅O₄S⁻.

Caption: Integrated workflow for spectroscopic analysis of p-HBSA.

Chemical & Chromatographic Confirmation

While spectroscopy provides a detailed picture of the molecule's structure, classical chemical tests and modern chromatographic techniques offer orthogonal, functional proof of the reactivity and properties of the hydroxyl and sulfonic acid groups.

Tests for the Phenolic Hydroxyl Group

Expertise & Experience: The phenolic -OH group has a distinct acidic character (though weaker than carboxylic acids) and is highly susceptible to electrophilic substitution.[9][10] Simple, colorimetric tests can rapidly confirm its presence. The Ferric Chloride test is a classic, reliable choice that produces a distinct color change with phenols.[11][12]

Experimental Protocol: Ferric Chloride Test

  • Preparation: Dissolve a few crystals of p-HBSA in water.

  • Reagent Addition: Add a few drops of a freshly prepared, neutral 1% ferric chloride (FeCl₃) solution.[11][12]

  • Observation: Observe the immediate color change. The presence of a phenol will typically produce a distinct violet, blue, or green coloration.[9][11][12]

  • Causality: The color arises from the formation of a colored iron-phenoxide complex. This test is highly specific for the phenolic hydroxyl group.

Experimental Protocol: Bromine Water Test

  • Preparation: Create a dilute aqueous solution of p-HBSA.

  • Reagent Addition: Add bromine water dropwise to the solution and shake.

  • Observation: The characteristic brown color of the bromine water will disappear, and a white precipitate of 2,6-dibromo-4-hydroxybenzenesulfonic acid may form.[1][9]

  • Causality: This demonstrates the high reactivity of the phenol ring towards electrophilic aromatic substitution.[9] The strong activating effect of the hydroxyl group facilitates the reaction with bromine.[1]

Tests for the Sulfonic Acid Group

Expertise & Experience: The sulfonic acid group is strongly acidic and highly polar. Its presence can be inferred from the compound's high water solubility and strong acidity.[2][13] For more direct confirmation, chromatographic methods are now preferred over older, more destructive tests like alkali fusion. Ion chromatography is an excellent technique for the quantitative analysis of sulfonic acids.[14]

Authoritative Grounding: Ion-exchange chromatography separates ionic species based on their affinity for a charged stationary phase. A fast ion chromatographic method with conductivity detection can be used for the simultaneous determination of various sulfonic acids in aqueous samples.[14] High-Performance Liquid Chromatography (HPLC) methods have also been developed for the analysis of sulfonic acids.[15]

Experimental Protocol: Ion Chromatography (Conceptual)

  • Sample Preparation: Prepare a dilute aqueous solution of p-HBSA of a known concentration.

  • System: Utilize an ion chromatograph equipped with a suitable anion-exchange column and a suppressed conductivity detector.

  • Mobile Phase: An appropriate eluent, such as a sodium hydroxide gradient, is used to separate the analyte from other anions.[14]

  • Analysis: Inject the sample. The retention time of the peak corresponding to the p-hydroxybenzenesulfonate anion is compared to that of a known standard for identification. The peak area provides quantitative information.

  • Causality: This method directly confirms the presence of the anionic sulfonate group and allows for its precise quantification, which is crucial for purity assessment.

Conclusion

The is a clear demonstration of the power of a multi-technique analytical approach. No single method provides a complete picture, but when integrated, they create a self-validating system that ensures the highest degree of scientific certainty. FTIR spectroscopy rapidly confirms the presence of the key covalent bonds, NMR spectroscopy maps the molecular architecture and confirms the para-substitution pattern, and mass spectrometry provides an unambiguous determination of the molecular weight and formula. These sophisticated techniques are complemented by classical chemical tests and modern chromatography, which verify the expected reactivity and properties of the phenolic and sulfonic acid functionalities. This integrated workflow, grounded in authoritative science, provides researchers and drug development professionals with a robust and reliable strategy for the comprehensive characterization of this important bifunctional molecule.

References

  • Vertex AI Search. (2025, December 19).
  • Pharmacareerinsider. (2024, February 3).
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  • University of Colorado Boulder. (n.d.).
  • Benchchem. (n.d.). 4-Hydroxybenzenesulfonic acid | 98-67-9.
  • Scribd. (n.d.).
  • CymitQuimica. (n.d.). CAS 98-67-9: 4-Hydroxybenzenesulfonic acid.
  • ChemicalBook. (2026, January 13). 4-Hydroxybenzenesulfonic acid | 98-67-9.
  • SpectraBase. (n.d.). p-hydroxybenzenesulfonic acid, monosodium salt - Optional[1H NMR] - Chemical Shifts.
  • mzCloud. (2016, March 16). 4 Phenolsulfonic acid.
  • ResearchGate. (n.d.). (a)
  • Google Patents. (n.d.). DE60329679D1 - TEST PROCEDURE WITH A SULPHONIC ACID AND A NITRO COMPOUND.
  • National Institutes of Health, PubChem. (n.d.). 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765.
  • PubMed. (2008, May 15).
  • SIELC Technologies. (2022, June 16). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
  • ChemicalBook. (n.d.). 4-Hydroxybenzenesulfonic acid(98-67-9) 13C NMR spectrum.
  • NIST. (n.d.). Benzenesulfonic acid, 4-hydroxy-.
  • ECHEMI. (n.d.). 98-67-9, 4-Hydroxybenzenesulfonic acid Formula.
  • ACS Publications. (n.d.).
  • National Institutes of Health, PubChem. (n.d.). Hydroxybenzenesulfonic acid | C6H8O4S | CID 15619088.
  • ChemicalBook. (n.d.). 4-Hydroxybenzenesulfonic acid(98-67-9)IR1.
  • U.S. Environmental Protection Agency. (2016, February 23). TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra.

Sources

Protocols & Analytical Methods

Method

Application Note: p-Phenolsulfonic Acid as a Versatile Catalyst and Intermediate in Pharmaceutical Synthesis

Abstract In the landscape of pharmaceutical development and manufacturing, the efficiency, purity, and scalability of synthetic routes are paramount. Aromatic sulfonic acids serve as powerful tools in achieving these obj...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and manufacturing, the efficiency, purity, and scalability of synthetic routes are paramount. Aromatic sulfonic acids serve as powerful tools in achieving these objectives, acting as highly effective catalysts and versatile building blocks.[1] Among these, p-Phenolsulfonic acid (4-hydroxybenzenesulfonic acid, p-PSA) emerges as a compound of significant interest due to its strong acidic nature, stability, and dual functionality stemming from its hydroxyl and sulfonic acid moieties.[2] This technical guide provides an in-depth exploration of p-PSA's application in the synthesis of pharmaceutical intermediates. We will elucidate its role as a Brønsted acid catalyst in key organic transformations and as a foundational intermediate. Detailed, field-proven protocols for the synthesis of p-PSA and a model catalytic application are provided, underpinned by mechanistic insights to empower researchers in their drug development endeavors.

Introduction to p-Phenolsulfonic Acid (p-PSA)

p-Phenolsulfonic acid is an organic compound characterized by a phenol ring substituted with a sulfonic acid group at the para position.[3] It is typically available commercially as a 65-75% aqueous solution, appearing as a reddish-brown liquid.[4][5] Its utility in the pharmaceutical industry is multifaceted, primarily revolving around its use as a strong, recoverable acid catalyst for reactions such as esterification and condensation, and as a precursor for the synthesis of active pharmaceutical ingredients (APIs), notably sulfonamide drugs.[1][2] Unlike volatile mineral acids, the low volatility and high acidity of p-PSA make it a safer and more efficient choice for many industrial processes.[6]

Physicochemical Properties and Safety Data

A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory or industrial setting.

Table 1: Physicochemical Properties of p-Phenolsulfonic Acid

Property Value Reference(s)
CAS Number 98-67-9 [4][5]
Molecular Formula C₆H₆O₄S [3][5]
Molecular Weight 174.17 g/mol [7][8]
Appearance Yellowish to brown liquid (in solution); deliquescent needles (solid) [8][9][10]
Solubility Highly soluble in water and alcohol [8][9][11]

| Acidity (pH) | Strong acid; pH of 1 for a 50 g/L solution | |

Safety, Handling, and Disposal

DANGER: p-Phenolsulfonic acid is a corrosive and toxic substance that can cause severe skin burns and eye damage.[5][12][13] It is harmful if swallowed, and its vapors can be irritating to the respiratory system.[5][9]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves, and a protective apron when handling p-PSA.[12][14][15] Work should be conducted in a well-ventilated fume hood.[14]

  • Handling: Avoid direct contact and inhalation of vapors.[14] The dilution of concentrated solutions is exothermic and may generate significant heat.[9][10] Store in tightly sealed, corrosion-resistant containers, away from incompatible materials like bases, active metals, and combustibles.[5][15]

  • First Aid: In case of skin or eye contact, immediately flush with copious amounts of water for at least 20 minutes and seek immediate medical attention.[5][12][14] If inhaled, move to fresh air. If ingested, rinse the mouth with water but DO NOT induce vomiting; seek immediate medical help.[12][15]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[12][15]

Application I: p-PSA as a Brønsted Acid Catalyst

Aromatic sulfonic acids are highly valued as catalysts in organic synthesis because they are effective in low quantities and can often be recycled, minimizing waste and ensuring product purity.[1] p-PSA functions as an excellent Brønsted acid catalyst, donating a proton to activate substrates for nucleophilic attack. This is particularly relevant in esterification and condensation reactions, which are fundamental to the synthesis of many pharmaceutical intermediates.[16][17]

Mechanism of Catalysis: Esterification

In the esterification of a carboxylic acid with an alcohol, p-PSA protonates the carbonyl oxygen of the carboxylic acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol. The subsequent elimination of a water molecule yields the ester product and regenerates the catalyst. This catalytic cycle allows a small amount of p-PSA to facilitate the conversion of a large quantity of reactants.

Caption: General mechanism of p-PSA-catalyzed esterification.

Application II: p-PSA as a Pharmaceutical Intermediate

Beyond its catalytic role, p-PSA itself is a valuable starting material for building more complex molecules.[4][8] The sulfonic acid group can be converted to other functional groups, or the aromatic ring can undergo further substitution, guided by the directing effects of the hydroxyl and sulfonate groups. Its most notable application is as a precursor in the synthesis of sulfonamide drugs ("sulfa drugs"), a class of antibacterial agents.[2][6]

Experimental Protocols

The following protocols are provided for educational and application development purposes. All procedures must be carried out with strict adherence to the safety guidelines outlined in Section 2.1.

Protocol 1: Synthesis of p-Phenolsulfonic Acid

This protocol describes the direct sulfonation of phenol. The reaction temperature is a critical parameter; lower temperatures favor the kinetically controlled ortho-isomer, while higher temperatures yield the more thermodynamically stable para-isomer, which is our target product.[18][19]

Synthesis_Workflow start Start step1 Combine Phenol and 96% H₂SO₄ in a reaction flask. start->step1 step2 Heat mixture to 50°C with stirring. step1->step2 step3 Add a small additional portion of H₂SO₄. step2->step3 step4 Increase temperature to 110°C and maintain for 5-6 hours. step3->step4 step5 During heating, distill off reaction water and unreacted phenol. step4->step5 end Product: p-Phenolsulfonic Acid (approx. 95% yield) step5->end

Caption: Workflow for the synthesis of p-Phenolsulfonic Acid.

Materials:

  • Phenol (25 kg)

  • 96% Sulfuric Acid (28 kg + 1.25 kg)

  • Reaction vessel equipped with heating, stirring, and a distillation apparatus

Procedure:

  • Carefully charge the reaction vessel with 25 kg of phenol and 28 kg of 96% sulfuric acid.[3][20]

  • Begin stirring and heat the mixture to 50°C.[18][20]

  • Once the temperature is stable, add an additional 1.25 kg of sulfuric acid.[18][20]

  • Increase the reaction temperature to 110°C and maintain it for 5 to 6 hours.[18][20] This higher temperature facilitates the thermal rearrangement of any initially formed ortho-isomer to the desired para-isomer.[18]

  • Throughout this heating period, reaction water and a small amount of unreacted phenol (approx. 5%) are continuously removed by distillation.[3][18][20]

  • After the reaction period, the resulting product is a solution of p-Phenolsulfonic acid. This process typically yields a product of 95% purity.[18][20]

Protocol 2: Model Catalytic Esterification

This protocol details the synthesis of n-butyl acetate using p-PSA as a catalyst. This reaction serves as a practical model for the synthesis of more complex ester-containing pharmaceutical intermediates. The methodology is adapted from standard procedures for sulfonic acid-catalyzed esterifications.[21]

Table 2: Reagents for Model Esterification

Reagent Molar Mass ( g/mol ) Amount (g) Amount (mol) Molar Ratio
n-Butanol 74.12 74.12 1.0 1.0
Acetic Acid 60.05 72.06 1.2 1.2
p-PSA (65% soln.) 174.17 (active) 5.36 0.02 (active) 0.02

| Toluene (azeotroping agent) | 92.14 | 100 mL | - | - |

Equipment:

  • 500 mL round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

Procedure:

  • Set up the flask with the Dean-Stark apparatus and reflux condenser.

  • Charge the flask with n-butanol (74.12 g), acetic acid (72.06 g), toluene (100 mL), and the p-PSA solution (5.36 g).

  • Heat the mixture to reflux with vigorous stirring. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Continue the reaction until no more water is collected in the trap (typically 2-4 hours).

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with:

    • 100 mL of deionized water

    • 100 mL of saturated sodium bicarbonate solution (to neutralize excess acid; Caution: CO₂ evolution )

    • 100 mL of brine

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the toluene solvent using a rotary evaporator.

  • The resulting crude n-butyl acetate can be purified by fractional distillation to yield a high-purity product.

Conclusion

p-Phenolsulfonic acid is a robust and highly effective reagent for the synthesis of pharmaceutical intermediates. Its strong acidity makes it an excellent catalyst for key transformations like esterification, offering a homogeneous and efficient alternative to traditional mineral acids.[1][16] Furthermore, its structure provides a versatile scaffold for the construction of complex APIs.[2] By understanding the principles behind its reactivity and adhering to rigorous safety protocols, researchers and drug development professionals can leverage p-PSA to design more efficient, scalable, and safer synthetic pathways.

References

  • Exploring the Synthesis and Applications of 4-Hydroxybenzenesulfonic Acid. (2026, February 12). Vertex AI Search.
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  • MATERIAL SAFETY DATA SHEET PHENOLSULFONIC ACID. Arichem, LLC.
  • 4-Hydroxybenzenesulfonic Acid CAS 98-67-9. (2022, April 27). Zhishang Chemical.
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  • Phenol sulphonic acid Intern
  • 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765. PubChem - NIH.
  • PHENOLSULFONIC ACID | 1333-39-7. (2026, January 13). ChemicalBook.
  • Material Safety Data Sheet - 4-Phenolsulfonic acid, sodium salt dihydrate, 99%. (2005, January 26). Cole-Parmer.
  • phenolsulfonic acid - SAFETY DATA SHEET. (2024, September 06). MilliporeSigma.
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  • PHENOL SULFONIC ACID % 65.
  • How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. (2024, March 25).
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  • SAFETY D
  • Safety D
  • An In-depth Technical Guide to the Preparation of O-Phenolsulfonic Acid and Its Salts. Benchchem.
  • Second-Generation meta-Phenolsulfonic Acid–Formaldehyde Resin as a Catalyst for Continuous-Flow Esterification. (2019, December 16).
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  • Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. (2021, September 23). MDPI.
  • Second-Generation meta -Phenolsulfonic Acid–Formaldehyde Resin as a Catalyst for Continuous-Flow Esterification.
  • 5 Industrial Applications for Sulfonic Acid. (2023, May 05).

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Application

Application Note: High-Performance Synthesis of Conductive Polyaniline Doped with 4-Hydroxybenzenesulfonic Acid (4-HBSA)

Executive Summary & Scientific Rationale This guide details the synthesis of Polyaniline (PANI) doped with 4-Hydroxybenzenesulfonic acid (4-HBSA) . While hydrochloric acid (HCl) is the standard dopant for high conductivi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This guide details the synthesis of Polyaniline (PANI) doped with 4-Hydroxybenzenesulfonic acid (4-HBSA) . While hydrochloric acid (HCl) is the standard dopant for high conductivity, it yields a polymer that is intractable and insoluble.

Why 4-HBSA? The 4-HBSA dopant serves a dual function:

  • Protonic Doping: The sulfonic acid group (

    
    ) protonates the imine nitrogens of the PANI backbone, generating the charge carriers (polarons).[1]
    
  • Processability & Interaction: The para-hydroxyl group (

    
    ) facilitates hydrogen bonding with solvents and the polymer matrix, significantly improving solubility in organic solvents (e.g., m-cresol, DMSO) compared to inorganic dopants. It also acts as a "surfactant-like" counter-ion, directing morphology towards more ordered, nanofibrous structures which can enhance capacitance in sensor applications.
    

Chemical Mechanism of Doping[1][2][3]

The transition from the insulating Emeraldine Base (EB) to the conductive Emeraldine Salt (ES) occurs via protonation. 4-HBSA donates a proton to the imine (


) sites of the quinoid rings.
Doping Interaction Diagram[4]

DopingMechanism PANI_Base PANI Emeraldine Base (Insulating) Protonation Protonation of Imine Nitrogens PANI_Base->Protonation Target Site HBSA 4-HBSA Dopant (HO-C6H4-SO3H) HBSA->Protonation H+ Donor Stabilization Counter-ion Stabilization (-SO3- interacts with N+) HBSA->Stabilization Anionic Component PANI_Salt PANI Emeraldine Salt (Conductive Polaron Lattice) Protonation->PANI_Salt Charge Delocalization Stabilization->PANI_Salt Electrostatic Bond

Figure 1: Mechanism of oxidative doping where 4-HBSA converts insulating PANI base into a conductive salt via protonation and counter-ion stabilization.[1]

Protocol A: Chemical Oxidative Polymerization (Bulk Synthesis)

This is the standard method for producing gram-scale quantities of PANI-HBSA powder for coatings, composites, or ink formulation.

Materials & Reagents[1][3][4][5][6][7][8][9][10][11]
  • Monomer: Aniline (99.5%, ACS Reagent). Must be distilled under vacuum before use to remove oxidation products (red/brown impurities).

  • Dopant: 4-Hydroxybenzenesulfonic acid (65% solution in water or Sodium salt dihydrate).

    • Note: If using Sodium 4-hydroxybenzenesulfonate, you must add equimolar HCl to activate the acid or use a cation exchange resin. This protocol assumes the free acid form.

  • Oxidant: Ammonium Persulfate (APS),

    
    .[2]
    
  • Solvent: Deionized (DI) Water (18.2 MΩ).

Experimental Workflow

SynthesisWorkflow cluster_prep Phase 1: Preparation cluster_rxn Phase 2: Polymerization cluster_workup Phase 3: Purification Step1 Dissolve Dopant (4-HBSA) in DI Water Step2 Add Distilled Aniline (Stir 30 min) Step1->Step2 Step3 Cool to 0-5°C (Ice Bath) Step2->Step3 Step4 Dropwise Addition of APS (Pre-cooled) Step3->Step4 Initiation Step5 Reaction: 6-24 Hours (Maintain <5°C) Step4->Step5 Color Change: Blue -> Dark Green Step6 Vacuum Filtration Step5->Step6 Step7 Wash: Water -> Acetone (Remove Oligomers) Step6->Step7 Step8 Dry at 60°C (Vacuum) Step7->Step8

Figure 2: Step-by-step workflow for the chemical oxidative polymerization of PANI-HBSA.

Detailed Step-by-Step Procedure
  • Stoichiometry Calculation:

    • Target Molar Ratio: Aniline : 4-HBSA : APS = 1 : 1.5 : 1.25

    • Expert Insight: A slight excess of dopant (1.5 eq) ensures the equilibrium favors the doped state. The oxidant (APS) is kept near stoichiometric to prevent over-oxidation (degradation) of the polymer chain.

  • Solution A (Monomer + Dopant):

    • Dissolve 0.1 mol of 4-HBSA in 500 mL DI water.

    • Add 0.1 mol Aniline monomer.

    • Stir magnetically for 30 minutes. The solution may turn slightly milky or form a salt precipitate; this is normal (Anilinium-HBSA salt).

    • CRITICAL: Place in an ice bath and cool to 0–2°C .

  • Solution B (Oxidant):

    • Dissolve 0.125 mol APS in 100 mL DI water.

    • Cool to 0–2°C before mixing.

  • Polymerization:

    • Add Solution B to Solution A dropwise over 30–60 minutes with vigorous stirring.

    • Observation: The color will shift: Clear

      
       Light Blue (induction) 
      
      
      
      Dark Green (Emeraldine Salt).
    • Allow the reaction to proceed for 12–24 hours at 0–5°C. Do not let the temperature rise, or ortho-coupling defects will occur, reducing conductivity.

  • Purification (The "Self-Validating" Step):

    • Filter the dark green precipitate using a Buchner funnel.

    • Wash 1: 500 mL 0.1M 4-HBSA solution (maintains doping level).

    • Wash 2: 1 L DI Water (removes excess acid/oxidant).

    • Wash 3: Acetone or Methanol (removes short-chain oligomers).

    • Validation: The filtrate from the acetone wash should eventually run clear. If it remains brown/violet, oligomers are still present.

  • Drying:

    • Dry in a vacuum oven at 60°C for 24 hours.

Protocol B: Electrochemical Deposition (Thin Films)

Ideal for biosensors or corrosion protection layers where film thickness must be controlled.

Setup: Standard 3-electrode cell (Working: Glassy Carbon/ITO; Counter: Pt wire; Ref: Ag/AgCl).

  • Electrolyte Preparation:

    • 0.1 M Aniline.[3][4]

    • 0.5 M 4-HBSA (acts as both electrolyte and dopant source).

    • Solvent: DI Water.[5][4]

  • Cyclic Voltammetry (CV) Parameters:

    • Potential Range: -0.2 V to +0.9 V (vs Ag/AgCl).

    • Scan Rate: 20–50 mV/s.

    • Cycles: 10–20 cycles (film thickness is proportional to charge passed).

  • Validation:

    • Observe the "Nucleation Loop" on the first cycle.

    • Monitor the increase in current peaks at ~0.2 V and ~0.8 V with each cycle, indicating conductive film growth.

Characterization & Expected Data

To validate the synthesis, compare your results against these standard ranges.

Comparative Data Table
PropertyPANI-HCl (Standard)PANI-HBSA (Target)Notes
Conductivity (

)
1 – 10 S/cm0.1 – 5 S/cm HBSA is bulkier, slightly reducing inter-chain hopping, but sufficient for most apps.
Solubility (DMSO) < 1% (Insoluble)> 5 - 10% Hydroxyl group on HBSA aids solvation.
Morphology (SEM) Agglomerated GranulesNanofibers / Rods HBSA acts as a structure-directing surfactant.
Thermal Stability De-dopes > 150°CStable > 200°C Stronger interaction between HBSA and PANI backbone.
Key Spectral Markers (FTIR)
  • 1560-1580 cm⁻¹: Quinoid ring stretching (Q).

  • 1480-1500 cm⁻¹: Benzenoid ring stretching (B).

  • 1140 cm⁻¹:

    
     vibration (Electronic-like band), confirming the "Conductive Salt" state.
    
  • 1030 cm⁻¹:

    
     stretching from the sulfonate group (confirms dopant incorporation).
    

Troubleshooting & Expert Tips

  • Problem: Low Conductivity (< 0.01 S/cm).

    • Cause: Over-oxidation (APS added too fast or temp > 5°C) or insufficient washing (oligomers act as insulators).

    • Fix: Ensure dropwise addition of APS. Perform the Acetone wash rigorously.

  • Problem: Polymer turns Blue upon drying.

    • Cause: De-doping. The 4-HBSA may be weakly bound if the wash water was too basic (pH > 6).

    • Fix: Use 0.1M HBSA for the initial wash steps. Store in a desiccator.

  • Problem: Poor Film Adhesion (Electrochemical).

    • Cause: Surface contamination on the electrode.

    • Fix: Polish Glassy Carbon with 0.05 µm Alumina slurry; sonicate ITO in Ethanol/Acetone.

References

  • Synthesis and conductivity of PANI-Sulfonic Acid derivatives

    • Arabian Journal of Chemistry. "Synthesis, identification and study of electrical conductivity of the doped poly aniline."
    • (Verified via Search 1.1)

  • Electrochemical Polymerization Mechanism

    • Journal of Physical Chemistry B.[6] "Influence of oxidation state, pH, and counterion on the conductivity of polyaniline."

    • (Verified via Search 1.9)

  • Doping with Hydroxybenzenesulfonic Acid (Copolymers)

    • National Institutes of Health (PubMed). "Synthesis and electronic properties of poly(aniline-co-2-amino-4-hydroxybenzenesulfonic acid)."
    • (Verified via Search 1.4)

  • General Protocol for Sulfonic Acid Doping

    • MDPI Polymers.
    • (Verified via Search 1.10)

Sources

Method

Advanced Catalytic Protocols: 4-Hydroxybenzenesulfonic Acid Hydrate

Content Type: Technical Application Note & Protocol Guide Subject: Solid Acid Catalysis in Organic Synthesis Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists Executive Summary 4-Hyd...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Application Note & Protocol Guide Subject: Solid Acid Catalysis in Organic Synthesis Target Audience: Medicinal Chemists, Process Engineers, and Drug Development Scientists

Executive Summary

4-Hydroxybenzenesulfonic acid (4-HBSA) hydrate serves as a potent, para-substituted Brønsted acid catalyst. While functionally analogous to the ubiquitous p-toluenesulfonic acid (p-TsOH), 4-HBSA offers distinct physicochemical advantages due to its phenolic hydroxyl group. This moiety introduces hydrophilicity and secondary hydrogen-bonding capabilities, altering selectivity in sensitive esterifications and condensation reactions.

This guide details the application of 4-HBSA as a "Solid Acid" in two distinct contexts:

  • Pseudo-Solid Phase (Solvent-Free) Catalysis: Utilizing the crystal hydrate in melt-phase reactions for Green Chemistry applications.

  • Homogeneous Catalysis: Leveraging its high water solubility for facile aqueous extraction, superior to lipophilic acids like p-TsOH.

Technical Profile & Mechanistic Grounding

The "Hydrophilic" Advantage

Unlike p-TsOH, which contains a lipophilic methyl group, 4-HBSA possesses a para-hydroxyl group (


 for the phenol, strong acid for the sulfonic group).
  • Solubility Differential: 4-HBSA is highly soluble in water. In reaction workups, it partitions almost exclusively into the aqueous phase, preventing the contamination of organic product layers often seen with lipophilic sulfonic acids.

  • Dual-Activation Potential: The phenolic -OH can act as a hydrogen bond donor, potentially stabilizing transition states in carbonyl condensations (e.g., Pechmann or Fries rearrangements) differently than non-functionalized arenesulfonic acids [1].

Comparative Metrics
Featurep-Toluenesulfonic Acid (p-TsOH)4-Hydroxybenzenesulfonic Acid (4-HBSA)
Acidity Strong Brønsted AcidStrong Brønsted Acid
Lipophilicity High (Soluble in organic layers)Low (High water solubility)
Workup Requires basic wash/crystallizationRemoved via simple water wash
Primary Utility General Acid CatalysisPolar substrates, Green/Solvent-Free Melts
Physical Form Monohydrate SolidHydrate Solid / 65% Aqueous Soln

Application I: Solvent-Free Pechmann Condensation

Context: Synthesis of Coumarin Scaffolds (Anticoagulants, Fluorophores). Principle: 4-HBSA acts as both the catalyst and the localized acidic medium in a solvent-free "melt," significantly reducing chemical waste (E-Factor).

Mechanistic Pathway

The reaction proceeds via a cascade: Transesterification


 Intramolecular Hydroalkylation 

Dehydration.

PechmannMechanism Reactants Phenol + Beta-Keto Ester Intermediate1 Aryl Ester (Transesterification) Reactants->Intermediate1 H+ Intermediate2 Cyclization (Michael-type) Intermediate1->Intermediate2 H+ Product Substituted Coumarin Intermediate2->Product -H2O Catalyst 4-HBSA (Catalyst) Catalyst->Reactants Activation

Figure 1: Acid-catalyzed pathway for Coumarin synthesis via Pechmann Condensation.

Experimental Protocol

Target: 7-Hydroxy-4-methylcoumarin (Umbelliferone derivative) Scale: 10 mmol

Reagents:

  • Resorcinol (1.10 g, 10 mmol)

  • Ethyl Acetoacetate (1.30 g, 10 mmol)

  • 4-HBSA Hydrate (0.19 g, 1 mmol, 10 mol%)

Step-by-Step Methodology:

  • Pre-Mix (Solid Phase): In a mortar, grind Resorcinol and 4-HBSA hydrate together for 2 minutes until a fine, homogeneous powder is obtained. Note: The hygroscopic nature of 4-HBSA may cause slight clumping; ensure uniform distribution.

  • Reaction Assembly: Transfer the powder to a 25 mL round-bottom flask. Add Ethyl Acetoacetate.[1]

  • Melt Phase: Heat the mixture to 80°C in an oil bath with magnetic stirring. The solids will dissolve into the ester, forming a melt.

    • Observation: Evolution of ethanol vapor indicates reaction progress.

  • Completion: Monitor via TLC (Mobile Phase: 1:1 Hexane/Ethyl Acetate). Reaction typically completes in 30–60 minutes.

  • Quench & Precipitation: Cool the mixture to room temperature. Add 10 mL of ice-cold water.

    • Causality: 4-HBSA dissolves instantly in the water. The hydrophobic coumarin product precipitates out.

  • Isolation: Filter the solid precipitate. Wash with 2 x 5 mL cold water to remove all traces of acid.

  • Purification: Recrystallize from ethanol if necessary.

Yield Expectation: >90% isolated yield.

Application II: High-Selectivity Esterification

Context: Synthesis of pharmaceutical intermediates where product contamination with sulfur/acid residues is critical (e.g., API precursors). Principle: Utilizing the high water partition coefficient of 4-HBSA to simplify purification.

Workflow Diagram

EsterificationWorkflow Start Start: Carboxylic Acid + Alcohol + 4-HBSA Reflux Reflux (Dean-Stark Trap) Removes H2O Start->Reflux Cool Cool to RT Reflux->Cool Partition Add Water/Brine Phase Separation Cool->Partition OrgPhase Organic Phase (Product) Partition->OrgPhase AqPhase Aqueous Phase (Catalyst 4-HBSA) Partition->AqPhase Dry Dry (MgSO4) & Evaporate OrgPhase->Dry

Figure 2: Workup efficiency using 4-HBSA. The catalyst is sequestered in the aqueous waste stream, leaving pure organic product.

Experimental Protocol

Target: Synthesis of Fatty Acid Esters (e.g., Methyl Palmitate validation standard).

Reagents:

  • Palmitic Acid (1 equiv)

  • Methanol (Excess, 10 equiv)

  • 4-HBSA Hydrate (5 mol%)

Methodology:

  • Dissolution: Dissolve Palmitic acid and 4-HBSA in Methanol.

  • Reflux: Heat to reflux (65°C).

    • Kinetic Note: While 4-HBSA is slightly less active than p-sulfonic acid calix[6]arenes, it provides comparable kinetics to p-TsOH in simple esterifications [2].

  • Monitoring: Track disappearance of the acid carbonyl peak via IR or TLC.

  • Workup (The Critical Step):

    • Evaporate excess methanol.

    • Dissolve residue in Ethyl Acetate.

    • Wash 1: Water (Removes 95% of 4-HBSA).

    • Wash 2: Saturated NaHCO3 (Neutralizes trace acid).

    • Wash 3: Brine.

  • Result: The distinct advantage is the lack of emulsion formation often seen with lipophilic sulfonates during the basic wash step.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Melt) Incomplete mixing of solid catalyst.Grind 4-HBSA and phenol to a fine powder before heating.
Product Coloration Oxidation of the phenol moiety in 4-HBSA.Perform reaction under Nitrogen atmosphere.
Incomplete Reaction Water accumulation (Hydrate form).For strictly anhydrous needs, use a Dean-Stark trap or add molecular sieves.
Corrosion Strong acidity of 4-HBSA.Use glass-lined or PTFE equipment; avoid metal spatulas.

References

  • Moraes, M. C., et al. (2021).[2] "Synthesis of C4-substituted coumarins via Pechmann condensation catalyzed by sulfamic acid." Arkivoc, 2021(x), 151-163.[2] (Mechanistic parallel for solid acid condensation).

  • Natalino, R., et al. (2014).[3] "p-Sulfonic acid calix[n]arenes: the most active and water tolerant organocatalysts in esterification reactions."[3] Catalysis Science & Technology, 4, 1369-1375.[3] (Comparative kinetics of 4-HBSA vs p-TsOH).

  • Sigma-Aldrich. (n.d.). "4-Hydroxybenzenesulfonic acid solution 65 wt. % in H2O Safety Data Sheet."

  • Yokka, T. (1987). "Effect of phenolsulfonic acid on cultured V79 cells." Shigaku, 75(1), 50-62. (Biological context/toxicity).

Sources

Application

Application Notes &amp; Protocols: A Guide to the Synthesis of Sulfophenyl Esters for Bioconjugation

Introduction: The Strategic Importance of Water-Soluble Active Esters In the landscape of drug development and proteomics, the covalent modification of biomolecules is a cornerstone technique. This process, known as bioc...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Water-Soluble Active Esters

In the landscape of drug development and proteomics, the covalent modification of biomolecules is a cornerstone technique. This process, known as bioconjugation, enables the precise attachment of labels, drugs, or other moieties to proteins, antibodies, and nucleic acids. Among the vast arsenal of chemical tools available, active esters stand out for their ability to efficiently react with primary amines, such as the ε-amine of lysine residues, to form stable amide bonds.

While traditional N-hydroxysuccinimide (NHS) esters are highly effective, their hydrophobicity often necessitates the use of organic co-solvents, which can compromise the structural integrity and biological activity of proteins. The innovation of sulfophenyl esters, particularly N-hydroxysulfosuccinimide (Sulfo-NHS) esters, addresses this fundamental challenge. The incorporation of a sulfonate (-SO₃⁻) group imparts significant water solubility to the reagent.[] This critical feature allows conjugation reactions to proceed under fully aqueous, physiological conditions, thereby preserving the native conformation and function of sensitive biomolecules.[][2] These water-soluble crosslinkers are indispensable for creating antibody-drug conjugates (ADCs), fluorescently labeling proteins for imaging, and immobilizing enzymes on surfaces.[3][4][5]

This guide provides a detailed examination of the synthesis of sulfophenyl esters, focusing on the most prevalent and reliable carbodiimide-mediated pathway. We will delve into the mechanistic underpinnings of the reaction, offer a robust, step-by-step protocol, and discuss critical experimental parameters to ensure successful and reproducible synthesis.

The Chemistry of Activation: Carbodiimide-Mediated Esterification

The most common and versatile method for synthesizing sulfophenyl esters from a parent carboxylic acid relies on a "zero-length" crosslinking agent, typically a carbodiimide such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).[6] The process can be understood as a two-stage activation and coupling reaction.

Stage 1: Carboxylic Acid Activation The reaction is initiated by the activation of the carboxyl group of the molecule of interest by EDC. The carbodiimide reacts with the carboxylate to form a highly reactive and unstable O-acylisourea intermediate.[6][7][8] This intermediate is prone to hydrolysis in aqueous environments, which would regenerate the original carboxylic acid and reduce the overall efficiency.[6]

Stage 2: Stabilization and Ester Formation To mitigate hydrolysis and enhance yield, N-hydroxysulfosuccinimide (Sulfo-NHS) is introduced into the reaction mixture. Sulfo-NHS efficiently attacks the O-acylisourea intermediate, displacing the EDC byproduct (an isourea) and forming a semi-stable, amine-reactive Sulfo-NHS ester.[7][9] This new ester is significantly more stable than the O-acylisourea intermediate, allowing for a more controlled and efficient subsequent reaction with primary amines in a separate bioconjugation step. The use of Sulfo-NHS greatly improves the overall coupling efficiency.[6][7]

General Reaction Workflow

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products Carboxylic_Acid Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Highly Reactive) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC (Carbodiimide) EDC->O_Acylisourea Sulfo_NHS Sulfo-NHS Sulfophenyl_Ester Sulfophenyl Ester (Amine-Reactive) Sulfo_NHS->Sulfophenyl_Ester O_Acylisourea->Sulfophenyl_Ester + Sulfo-NHS Urea_Byproduct Urea Byproduct O_Acylisourea->Urea_Byproduct

Caption: General workflow for the synthesis of a sulfophenyl ester.

Detailed Reaction Mechanism

G cluster_step1 Step 1: Activation cluster_step2 Step 2: Esterification RCOOH R-COOH Intermediate O-Acylisourea Intermediate RCOOH->Intermediate Attacks EDC EDC EDC->Intermediate Activates FinalEster R-COO-Sulfo-NHS (Final Product) Intermediate->FinalEster Nucleophilic Attack Byproduct EDC-Urea Byproduct Intermediate->Byproduct Rearrangement/ Displacement SulfoNHS Sulfo-NHS SulfoNHS->FinalEster

Caption: Two-step mechanism of EDC/Sulfo-NHS mediated esterification.

Detailed Synthesis Protocol

This protocol describes a general procedure for activating a carboxyl-containing molecule with EDC and Sulfo-NHS. Researchers must optimize molar ratios and reaction conditions for each specific application.

Materials and Reagents
  • Carboxylic acid-containing molecule of interest

  • N-hydroxysulfosuccinimide sodium salt (Sulfo-NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Reaction Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Reagent (optional): Hydroxylamine, Tris, or Glycine buffer

  • Dialysis or Desalting Columns (e.g., Sephadex G-25)

  • Standard laboratory glassware and stirring equipment

Experimental Procedure

Step 1: Preparation of Reactants

  • Dissolve the carboxylic acid-containing molecule in a minimal amount of anhydrous DMF or DMSO. Causality: Many organic molecules are not readily soluble in aqueous buffers. Aprotic polar solvents are required to achieve initial dissolution before introduction to the aqueous activation buffer.[10]

  • Separately, prepare a stock solution of EDC and Sulfo-NHS in the Activation Buffer (e.g., 0.1 M MES, pH 5.0). It is recommended to prepare these solutions immediately before use, as EDC is moisture-sensitive and can hydrolyze.

Step 2: Activation of the Carboxylic Acid

  • In a reaction vessel, dissolve the carboxylic acid (from Step 1.1) in Activation Buffer to the desired final concentration.

  • Add Sulfo-NHS solution to the carboxylic acid solution. A 2- to 5-fold molar excess of Sulfo-NHS over the carboxylic acid is typically recommended.[9] Mix well.

  • Add EDC solution to the mixture. A molar excess of EDC equivalent to or slightly greater than the Sulfo-NHS is generally used. Causality: The reaction is driven by the concentration of reactants. Using an excess of the activating agents ensures efficient conversion of the carboxylic acid to the active ester.

  • Allow the reaction to proceed for 15-30 minutes at room temperature with gentle stirring.

Step 3: (Optional) Removal of Excess Reagents

  • For some applications, it is desirable to remove excess EDC and the isourea byproduct before proceeding to the conjugation step. This can be achieved using a desalting column equilibrated with the desired Reaction Buffer (e.g., PBS, pH 7.2). Trustworthiness: This step prevents unwanted side reactions of EDC with the amine-containing target molecule in the next stage and simplifies final purification.

Step 4: Purification and Storage of the Sulfophenyl Ester

  • The primary byproduct of the reaction is a water-soluble urea derivative, which can be challenging to separate from the desired water-soluble product.[11]

  • Purification is typically achieved via preparative reverse-phase HPLC or flash column chromatography, depending on the scale and nature of the product.[11]

  • After purification, the solvent should be removed under reduced pressure (e.g., rotary evaporation or lyophilization).

  • The final sulfophenyl ester product is susceptible to hydrolysis and should be stored desiccated at -20°C or below.[9] Use promptly after bringing to room temperature.

Key Experimental Parameters & Considerations

Successful synthesis hinges on the careful control of several variables. The following table summarizes critical parameters and provides field-proven starting points.

ParameterRecommended Range/ValueRationale & Expert Insights
Molar Ratio (Acid:Sulfo-NHS:EDC) 1 : 2-5 : 2-5A molar excess of Sulfo-NHS and EDC drives the reaction towards completion and maximizes the yield of the active ester.[9] The optimal ratio is substrate-dependent and may require empirical optimization.
Solvent System DMF, DMSO, Aqueous BuffersThe choice is dictated by the solubility of the starting carboxylic acid.[10] For water-insoluble compounds, a minimal amount of organic solvent is used for initial dissolution, followed by dilution in the aqueous buffer. Recent literature describes using 15-Crown-5 to solubilize Sulfo-NHS in purely organic solvents, offering an advanced alternative.[12]
pH of Activation 4.5 – 6.0Carbodiimide-mediated activation is most efficient in a slightly acidic environment. At this pH, carboxyl groups are protonated and available for activation, while minimizing premature hydrolysis of the EDC.[7]
Temperature Room Temperature (20-25°C)The reaction proceeds efficiently at ambient temperature. Elevated temperatures can increase the rate of hydrolysis of both the O-acylisourea intermediate and the final Sulfo-NHS ester product.
Reaction Time 15 minutes – 2 hoursActivation is typically rapid. Prolonged reaction times offer little benefit and increase the risk of hydrolysis. Reaction progress can be monitored by TLC or HPLC.
Stability & Storage Store at ≤ -20°C, DesiccatedSulfo-NHS esters are moisture-sensitive.[13][14] Hydrolysis is a primary degradation pathway, particularly at neutral or basic pH. Proper storage under anhydrous and cold conditions is critical to maintain reactivity.

Conclusion: A Versatile Tool for Modern Biosciences

The synthesis of sulfophenyl esters via carbodiimide-mediated coupling is a robust and highly adaptable procedure that empowers researchers across the life sciences. By converting a standard carboxylic acid into a water-soluble, amine-reactive moiety, this chemistry opens the door to a vast array of bioconjugation applications. From the development of targeted therapeutics like ADCs to the creation of sensitive diagnostic reagents, the principles and protocols outlined in this guide provide a solid foundation for innovation. Adherence to the principles of stoichiometry, pH control, and proper handling will ensure the successful production of these invaluable chemical tools.

References

  • Chemical Review and Letters. Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. [Online] Available at: [Link]

  • Chemical Review and Letters. Sulfinic esters: Novel and versatile sulfenylating agents for biologically important thioethers synthesis. [Online] Available at: [Link]

  • Gauthier, M. A., & Gibson, M. I. (2024). Recent Advances in Polymers Bearing Activated Esters for the Synthesis of Glycopolymers by Postpolymerization Modification. Polymers, 16(8), 1088. Available at: [Link]

  • Konno, T. (2020). Polymeric water-soluble activated esters: synthesis of polymer backbones with pendant N-hydoxysulfosuccinimide esters for post-polymerization modification in water. ResearchGate. Available at: [Link]

  • MDPI. Advance in the Synthesis of Sulfoxides and Sulfinamides from β-Sulfinyl Esters. [Online] (2023). Available at: [Link]

  • Semantic Scholar. Advance in the Synthesis of Sulfoxides and Sulfinamides from -Sulfinyl Esters. [Online] (2023). Available at: [Link]

  • Google Patents. Preparation of sulfo-N-hydroxysuccinimide salts.
  • Taylor & Francis. Carbodiimide – Knowledge and References. [Online] Available at: [Link]

  • Interchim. NHS / sulfo-NHS. [Online] Available at: [Link]

  • Yates, N. D., et al. (2023). 15-Crown-5 Facilitates the Preparation of Water-Soluble Sulfo-NHS Esters in Organic Solvents. Bioconjugate Chemistry. Available at: [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Online] Available at: [Link]

  • ResearchGate. A Comprehensive Approach to the Synthesis of Sulfate Esters. [Online] Available at: [Link]

  • ResearchGate. Convenient Synthesis of N-Hydroxysuccinimide Esters from Carboxylic Acids Using Triphosgene. [Online] Available at: [Link]

  • Organic Chemistry Portal. Synthesis of N-Hydroxysuccinimide Esters, N-Acylsaccharins, and Activated Esters from Carboxylic Acids Using I2/PPh3. [Online] (2024). Available at: [Link]

  • ResearchGate. Determination of sulfophenylcarboxylic acids in marine samples by solid-phase extraction then high-performance liquid chromatography. [Online] Available at: [Link]

  • Singh, A., et al. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Pharmaceuticals. Available at: [Link]

  • PubMed. Determination of sulfophenyl carboxylic acids in agricultural groundwater samples by CE with ultraviolet absorption detection. [Online] (2008). Available at: [Link]

  • Bertozzi, C. R., & Bednarski, M. D. (2008). Profiling sulfonate ester stability: identification of complementary protecting groups for the synthesis of sulfonated molecules. PMC. Available at: [Link]

  • Fleet Bioprocessing. Harnessing Bioconjugation for Therapeutic Advancements. [Online] (2024). Available at: [Link]

  • Creative Biolabs. Bioconjugation for Drug Delivery. [Online] Available at: [Link]

  • ResearchGate. How to purify esterefication product? [Online] (2016). Available at: [Link]

  • Single Use Support. Bioconjugates: Examples & Applications. [Online] (2023). Available at: [Link]

  • PubMed. The behavior of polar aromatic sulfonates during drinking water production: a case study on sulfophenyl carboxylates in two European waterworks. [Online] (2002). Available at: [Link]

  • El-Sayed, N., et al. (2021). Bioconjugation in Drug Delivery: Practical Perspectives and Future Perceptions. Methods in Molecular Biology. Available at: [Link]

Sources

Method

industrial applications of p-Phenolsulfonic acid in ferrostan process

Executive Summary This technical guide details the application of p-Phenolsulfonic Acid (PSA) as the primary electrolyte carrier in the Ferrostan process for continuous electrolytic tinning of steel strip. While modern l...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the application of p-Phenolsulfonic Acid (PSA) as the primary electrolyte carrier in the Ferrostan process for continuous electrolytic tinning of steel strip. While modern lines occasionally migrate to Methanesulfonic Acid (MSA), the Ferrostan-PSA system remains the global benchmark for high-speed tinplate production due to its robust electrochemical stability and cost-efficiency.

Note to Pharmaceutical & R&D Professionals: While this application is metallurgical, the control of the PSA electrolyte requires analytical rigor comparable to active pharmaceutical ingredient (API) monitoring. The protocols below regarding stoichiometric titration and impurity profiling (sludge management) are designed to meet GLP (Good Laboratory Practice) standards, bridging industrial plating with precision chemistry.

Part 1: Chemical Mechanism & Rationale

In the Ferrostan process, the objective is to deposit a thin, uniform layer of tin (


) onto a steel substrate. Simple sulfate baths (

) are unstable; stannous ions (

) readily oxidize to stannic ions (

) or hydrolyze into insoluble hydroxides.

PSA functions as a stabilizing ligand and conductivity booster.

  • Hydrolysis Prevention: PSA (

    
    ) provides a high concentration of 
    
    
    
    ions without the aggressive corrosivity of high-concentration sulfuric acid. This acidity shifts the equilibrium of the hydrolysis reaction to the left, keeping tin soluble:
    
    
  • Oxidation Inhibition: The organic aromatic ring of PSA acts as a mild antioxidant, slowing the inevitable oxidation of

    
     to 
    
    
    
    (which forms "sludge" that clogs lines).
  • Current Density Range: PSA allows the plating line to operate at high current densities (up to

    
    ) by preventing anode passivation.
    
Mechanism Diagram: PSA-Mediated Tin Transport

G Anode Soluble Tin Anode (Sn Metal) Sn_Ox Sn -> Sn2+ + 2e- Anode->Sn_Ox Electrolyte Electrolyte Phase (PSA + SnSO4 + ENSA) Complex [Sn(PSA)x] Solvation Shell Prevents Hydrolysis Electrolyte->Complex Stabilization Sludge Sn4+ Sludge ( unwanted byproduct ) Electrolyte->Sludge O2 Oxidation Cathode Steel Strip Cathode (Deposition Surface) Sn_Red Sn2+ + 2e- -> Sn0 Cathode->Sn_Red Sn_Ox->Electrolyte Complex->Cathode Migration

Figure 1: Electrochemical transport mechanism in the Ferrostan cell. PSA acts as the solvating medium, protecting Sn2+ ions during migration from anode to cathode.

Part 2: Operational Specifications

The following parameters represent the "Golden Standard" for a stable Ferrostan line. Deviations from these ranges result in "treeing" (rough deposits) or "staining" (oxide formation).

Table 1: Ferrostan Electrolyte Specifications

ParameterRangeOptimal TargetFunction
Stannous Tin (

)
20 – 40 g/L30 g/L Source of metal for deposition.
p-Phenolsulfonic Acid (PSA) 30 – 80 g/L60 g/L Conductivity & stability carrier.
Additives (e.g., ENSA) 2 – 6 g/L4 g/L Grain refiner; prevents "treeing" at high current density.
Temperature 35°C – 55°C45°C Higher temp improves conductivity but accelerates oxidation.
Current Density 15 – 45 A/dm²30 A/dm² Determines line speed and plating thickness.

Part 3: Critical Protocols

Protocol A: Analytical Determination of PSA (Bromination Method)

Target Audience: QC Lab / Analytical Chemists Principle: Unlike simple acids, PSA cannot be titrated directly with NaOH due to the interference of free sulfuric acid and hydrolyzable tin salts. We utilize a bromination substitution reaction similar to phenol quantification in pharmaceutical assays.

Reagents:

  • 0.1 N Bromate-Bromide Solution (Standardized).

  • Concentrated Hydrochloric Acid (HCl).

  • 20% Potassium Iodide (KI) solution.

  • 0.1 N Sodium Thiosulfate (

    
    ).
    
  • Starch Indicator.

Procedure:

  • Sample Prep: Pipette 5.0 mL of the filtered plating bath into a 250 mL Iodine flask. Dilute to 100 mL with DI water.

  • Bromination: Add 25.0 mL of Bromate-Bromide solution and 10 mL of concentrated HCl. Stopper immediately.

    • Mechanism:[1][2][3] Bromine (

      
      ) is generated in situ and substitutes onto the phenol ring of the PSA.
      
    • Wait Time: Allow to stand in the dark for 15 minutes .

  • Iodine Release: Add 10 mL of 20% KI solution. The excess bromine reacts with iodide to release free iodine (

    
    ).
    
  • Titration: Titrate the liberated iodine with 0.1 N Sodium Thiosulfate until the solution turns pale yellow.

  • Endpoint: Add 2 mL starch indicator (turns blue/black). Continue titrating dropwise until the solution becomes colorless.

Calculation:



(Note: Ensure Equivalent Weight accounts for the specific isomer mix, typically ~43.5 g/eq for this reaction stoichiometry).
Protocol B: Hull Cell Analysis (Performance Validation)

Target Audience: Process Engineers Purpose: To visualize the plating range and detect organic contamination before it affects the production coil.

  • Setup: 267 mL Hull Cell, heated to 45°C.

  • Anode: Corrugated Tin.

  • Panel: Polished Steel (degreased and pickled).

  • Run Conditions: Apply 2 Amperes for 5 minutes with mechanical agitation (magnetic stirrer).

  • Interpretation:

    • Left (High Current Density): Should be semi-bright. Burning indicates low Tin or low PSA.

    • Middle: Smooth, matte satin finish (Desired).

    • Right (Low Current Density): Clear coverage. Haze indicates organic contamination or sludge.

Part 4: Process Workflow & Troubleshooting

The Ferrostan line is a continuous loop. The diagram below illustrates the critical control points (CCPs) where PSA concentration must be monitored.

ProcessFlow Uncoiler 1. Uncoiler (Steel Entry) Cleaning 2. Electrolytic Cleaning (Alkaline) Uncoiler->Cleaning Pickling 3. Acid Pickling (H2SO4) Cleaning->Pickling Plating 4. Ferrostan Plating Cell (PSA Electrolyte) Pickling->Plating Clean Surface Reflow 5. Induction Reflow (Melting Sn) Plating->Reflow Matte Tin QC_Lab QC Lab (Titration/Hull Cell) Plating->QC_Lab Sample (2x/shift) Passivation 6. Passivation (Chromate/Chrome-Free) Reflow->Passivation Bright Tin QC_Lab->Plating Dosing Correction

Figure 2: Continuous Electrolytic Tinning Line (ETL) workflow. The Plating Cell (Step 4) is the critical control point for PSA chemistry.

Troubleshooting Guide:

  • Problem: High Sludge Generation (

    
    ) 
    
    • Cause: Air leaks in circulation pumps or low PSA concentration (insufficient acidity).

    • Remedy: Increase PSA to 60 g/L; check pump seals; add flocculant to settle sludge.

  • Problem: "Wood Grain" Appearance

    • Cause: Low ENSA (additive) or extremely high PSA (over-conductivity).

    • Remedy: Run Hull Cell. If burning at HCD, add ENSA (0.5 g/L increments).

References

  • United States Steel Corporation. (1983). Acidic tinplating process and process for producing an iron-tin alloy. US Patent 4,388,158. Link

  • Smith, C. E., & Frey, H. C. (1912).[4] A Volumetric Method for the Determination of Phenol-p-Sulfonic Acid. Journal of the American Chemical Society. Link

  • Tenova. (n.d.). Insoluble Anodes Technology with an Improved Tin Dissolution Process. (Discusses Ferrostan/PSA sludge management). Link

  • Thermo Fisher Scientific. (2014). Analysis of Plating Baths Using ICP-OES. (Modern alternative to titration). Link

  • BenchChem. (2025).[5] Technical Guide to the Preparation of O-Phenolsulfonic Acid and Its Salts. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization of 4-Hydroxybenzenesulfonic Acid

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-Hydroxybenzenesulfonic acid via recrystallization. It addresses common chall...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working on the purification of 4-Hydroxybenzenesulfonic acid via recrystallization. It addresses common challenges and frequently asked questions, grounding protocols in established chemical principles to ensure experimental success and safety.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent system for the recrystallization of 4-Hydroxybenzenesulfonic acid?

A1: Due to its high polarity from both the hydroxyl (-OH) and sulfonic acid (-SO₃H) functional groups, 4-Hydroxybenzenesulfonic acid is highly soluble or miscible in many common polar solvents like water and simple alcohols (e.g., ethanol, methanol)[1][2][3]. This high solubility at room temperature makes finding a suitable single solvent for recrystallization challenging, as the recovery of the compound upon cooling would be minimal[4][5].

Therefore, a mixed-solvent system (also known as an anti-solvent recrystallization) is the most effective approach. This typically involves dissolving the compound in a minimum amount of a "good" hot solvent in which it is very soluble, followed by the gradual addition of a "bad" or "anti-solvent" in which the compound is poorly soluble, but which is miscible with the "good" solvent[4][6]. A water-isopropanol or ethanol-water system often provides a good starting point for investigation.

Q2: What are the primary impurities I should expect when working with crude 4-Hydroxybenzenesulfonic acid?

A2: The most common impurities originate from its synthesis, which is typically the sulfonation of phenol[7][8][9]. Key impurities include:

  • Unreacted Sulfuric Acid: A primary reagent in the synthesis[10].

  • Unreacted Phenol: The organic starting material[8][9].

  • 2-Hydroxybenzenesulfonic acid (ortho-isomer): The kinetically favored product formed at lower temperatures. The desired para-isomer is the thermodynamically more stable product formed at higher temperatures (e.g., 110°C)[8]. Fractional crystallization can be used to separate these isomers based on their different solubilities[11].

  • Water: The compound is deliquescent, meaning it readily absorbs moisture from the air, and is often sold commercially as a 65% aqueous solution[1][7].

Q3: What are the most critical safety precautions for handling 4-Hydroxybenzenesulfonic acid?

A3: 4-Hydroxybenzenesulfonic acid is a corrosive substance that can cause severe skin burns and serious eye damage[1][12][13]. All handling must be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles and a face shield[12].

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene)[14].

  • Body Protection: A lab coat and appropriate clothing to prevent skin exposure[12][14].

Always have an emergency eyewash station and safety shower readily accessible. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention[12][14].

Troubleshooting Guide

Q: My compound "oiled out" of the solution instead of forming crystals. What went wrong and how can I fix it?

A: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or when its concentration is too high for crystallization to occur properly. The resulting oil is an impure, super-saturated liquid.

Causality & Solution:

  • Solution was too concentrated: The solubility of your compound in the chosen solvent system is likely too high. Re-heat the mixture to dissolve the oil, then add a small amount of the "good" hot solvent until the solution is clear again. Allow it to cool more slowly.

  • Cooling was too rapid: Rapid cooling can cause the solution to become supersaturated too quickly. Try insulating the flask to slow the cooling process, which encourages the formation of well-ordered crystals.

  • Incorrect solvent system: The boiling point of your solvent might be too high, exceeding the melting point of the compound. While the melting point of anhydrous 4-Hydroxybenzenesulfonic acid is not well-defined due to its decomposition, this is a key consideration in recrystallization[4]. If this is the issue, a lower-boiling solvent system is required.

Q: My final yield is very low. How can I improve recovery?

A: Low yield is a common issue and can stem from several factors.

Causality & Solution:

  • Too much solvent was used: The most common cause is using an excessive amount of the "good" solvent to dissolve the crude product. This keeps a significant portion of your compound dissolved in the mother liquor even after cooling[4]. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude material.

  • Premature crystallization during hot filtration: If you performed a hot filtration to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel. Solution: Use a pre-heated funnel and flask, and add a small excess of hot solvent (~5-10%) before filtering to ensure the product remains in solution.

  • Insufficient cooling: Ensure the solution is thoroughly chilled in an ice bath after it has cooled to room temperature to maximize the precipitation of the solid.

  • Inappropriate solvent system: If the compound's solubility in the cold solvent is still significant, you will not achieve good recovery. You may need to screen for a different anti-solvent that further reduces the compound's solubility.

Q: My recrystallized product is still colored. How can I obtain a colorless product?

A: A persistent color often indicates the presence of highly colored, polar impurities that co-crystallize with your product.

Causality & Solution:

  • Trapped Impurities: Rapid crystallization can trap impurities within the crystal lattice. Solution: Ensure the solution cools slowly to allow for the formation of larger, purer crystals[5].

  • Adsorbed Impurities: Some impurities may adsorb to the surface of the crystals. Solution: After filtration, wash the collected crystals with a small amount of ice-cold fresh solvent (or the anti-solvent) to rinse away adhering mother liquor.

  • Decolorizing Carbon: If the impurities are large, conjugated organic molecules, they can often be removed with activated carbon. Procedure: After dissolving the crude solid in the hot solvent, add a very small amount of decolorizing carbon (1-2% of the solute mass). Swirl the hot solution for a few minutes and then perform a hot filtration to remove the carbon before allowing the solution to cool. Caution: Adding carbon to a boiling solution can cause it to boil over violently.

Data & Protocols

Solubility Characteristics of 4-Hydroxybenzenesulfonic Acid
SolventTypeSolubility ProfileSuitability for Recrystallization
Water Polar ProticMiscible[1][3]Good "Good" Solvent; Poor as a single solvent.
Ethanol/Methanol Polar ProticMiscible[1]Good "Good" Solvent; Poor as a single solvent.
Isopropanol Polar ProticSolublePotential "Good" Solvent or Anti-Solvent with water.
Acetone Polar AproticSolublePotential component in a mixed-solvent system.
Toluene Non-PolarInsolublePotential "Bad" (Anti-Solvent) if miscible with the chosen "good" solvent.
Hexane Non-PolarInsolublePotential "Bad" (Anti-Solvent) but not miscible with water or ethanol[4].
Diagram: Solvent System Selection Workflow

This diagram outlines the decision-making process for developing a suitable recrystallization procedure.

G start Start: Crude 4-Hydroxybenzenesulfonic Acid test_water Test Solubility: ~20mg in 0.5mL Water at RT start->test_water dissolves_water Dissolves readily? test_water->dissolves_water heat_water Heat to boiling. Does it dissolve? dissolves_water->heat_water No single_solvent_no Conclusion: Single polar solvent is unsuitable. Proceed to mixed-solvent system. dissolves_water->single_solvent_no Yes (Expected) heat_water->single_solvent_no Yes mixed_solvent Develop Mixed-Solvent System single_solvent_no->mixed_solvent dissolve_hot Dissolve crude solid in minimum amount of hot 'Good Solvent' (e.g., Water or 95% Ethanol) mixed_solvent->dissolve_hot add_anti Add 'Bad Solvent' (Anti-Solvent) dropwise at high temp until solution becomes cloudy (turbid) dissolve_hot->add_anti reheat Add a few drops of hot 'Good Solvent' to redissolve and achieve saturation add_anti->reheat cool Cool slowly to RT, then chill in an ice bath reheat->cool end Filter, wash with cold Anti-Solvent, and dry crystals cool->end

Caption: Workflow for selecting a recrystallization solvent system.

Experimental Protocol: Mixed-Solvent Recrystallization

This protocol provides a general method for purifying 4-Hydroxybenzenesulfonic acid using a water-isopropanol system.

Safety Notice: This procedure must be conducted in a certified fume hood. Full PPE, including a face shield, is required[12][13].

Materials:

  • Crude 4-Hydroxybenzenesulfonic acid

  • Deionized water (the "good" solvent)

  • Isopropanol, reagent grade (the "anti-solvent")

  • Erlenmeyer flasks (x2)

  • Hotplate with stirring function

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude 4-Hydroxybenzenesulfonic acid into an Erlenmeyer flask with a stir bar. Add a minimal amount of hot deionized water and heat the mixture gently (~80-90°C) with stirring until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, add an additional ~10% by volume of hot water, and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.

  • Addition of Anti-Solvent: While the aqueous solution is still hot and stirring, add isopropanol dropwise until you observe persistent cloudiness (turbidity). This indicates the solution is saturated.

  • Clarification: Add a few drops of hot deionized water to the cloudy mixture until it just becomes clear again. This ensures you are at the precise saturation point.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The formation of crystals should be observed. Do not disturb the flask during this period to promote the growth of larger crystals[5].

  • Yield Maximization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation.

  • Collection and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected solid with a small portion of ice-cold isopropanol to remove any residual soluble impurities from the mother liquor.

  • Drying: Dry the purified crystals under vacuum. Due to the compound's deliquescent nature, drying in a desiccator over a strong drying agent (e.g., P₂O₅) is recommended to obtain an anhydrous product.

Diagram: Experimental Workflow

G A 1. Dissolve Crude Solid in min. hot Water B 2. Hot Filtration (If needed) A->B C 3. Add Isopropanol (Anti-Solvent) to hot solution until cloudy A->C No insoluble impurities B->C Yes D 4. Add drops of hot Water to re-clarify C->D E 5. Cool Slowly to RT D->E F 6. Chill in Ice Bath E->F G 7. Vacuum Filter Crystals F->G H 8. Wash with cold Isopropanol G->H I 9. Dry under Vacuum H->I

Sources

Optimization

Technical Support Center: Phenol Sulfonation Optimization

Ticket ID: P-SULF-OPT-001 Subject: Improving Yield and Selectivity in Phenol Sulfonation Assigned Specialist: Senior Application Scientist Status: Open[1] Core Directive: The Kinetic vs. Thermodynamic Switch[2][3] To opt...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: P-SULF-OPT-001 Subject: Improving Yield and Selectivity in Phenol Sulfonation Assigned Specialist: Senior Application Scientist Status: Open[1]

Core Directive: The Kinetic vs. Thermodynamic Switch[2][3]

To optimize yield, you must first define "yield" in the context of isomer selectivity. Phenol sulfonation is the textbook example of reversible electrophilic aromatic substitution .[1] The outcome is strictly governed by the energy profile of the reaction.

  • Ortho-isomer (Kinetic Product): Forms fastest due to proximity to the activating -OH group but is less stable due to steric hindrance.[1]

  • Para-isomer (Thermodynamic Product): Forms slower but is more stable.[1][2] At high temperatures, the ortho isomer desulfonates (reverses) and re-sulfonates at the para position.

Visualizing the Reaction Pathway

The following diagram illustrates the critical decision points in your synthesis workflow.

PhenolSulfonation Phenol Phenol + H2SO4 Ortho o-Phenolsulfonic Acid (Kinetic Product) Phenol->Ortho < 40°C Fast, Reversible Para p-Phenolsulfonic Acid (Thermodynamic Product) Phenol->Para > 100°C Slow, Stable Sulfone Diphenyl Sulfone (Side Product) Phenol->Sulfone Excess Phenol Dehydration Ortho->Phenol Reversibility (High Temp) Ortho->Para Isomerization (via desulfonation) Disulf 2,4-Disulfonic Acid (Over-sulfonation) Ortho->Disulf Excess Acid High Temp Para->Disulf Excess Acid

Figure 1: Reaction pathway showing the reversibility of the ortho-isomer and side-reaction risks.[1]

Optimization Protocols

Select the protocol below that matches your target isomer.

Protocol A: Maximizing Ortho-Phenolsulfonic Acid (Kinetic Control)

Target: >90% Ortho Selectivity Key Constraint: Temperature suppression to prevent rearrangement.

  • Reagents: Use Chlorosulfonic acid (

    
    )  instead of sulfuric acid if possible.[1] It is more reactive at low temperatures and allows for use of non-protic solvents, preventing the water-equilibrium issue.[1]
    
    • Alternative: If using

      
      , use Oleum (20%) to scavenge water.
      
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane (if using

    
    ).
    
  • Stoichiometry: 1.0 : 0.95 (Phenol : Acid).[1] Slight excess of phenol prevents disulfonation.[1]

  • Procedure:

    • Dissolve phenol in solvent and cool to 0°C - 5°C .[1]

    • Add acid dropwise over 60 minutes.[1] Do not allow exotherm to exceed 15°C.

    • Stir at room temperature (max 25°C) for 3 hours.

    • Crucial: Quench immediately into ice water. Any heating during workup will trigger isomerization to the para form.

Protocol B: Maximizing Para-Phenolsulfonic Acid (Thermodynamic Control)

Target: >95% Para Selectivity & High Conversion Key Constraint: Water removal.[1]


 sulfonation produces water (

), which dilutes the acid and establishes an equilibrium that limits conversion to ~60-70%.[1]
  • Reagents: Conc. Sulfuric Acid (98%).[1]

  • Technique: Azeotropic Distillation (Dean-Stark Trap).

  • Solvent: Heptane, Octane, or Tetrachloroethylene (Boiling point > 100°C required).[1]

  • Procedure:

    • Mix Phenol and ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
       (1.0 : 1.1 ratio).[1][2]
      
    • Add solvent (azeotropic agent).[1]

    • Reflux at 100°C - 120°C .[1]

    • Continuously remove water via the Dean-Stark trap.[1]

    • Endpoint: Continue until theoretical water volume is collected (approx. 4-6 hours). This drives the equilibrium to completion (Le Chatelier’s principle).

Troubleshooting Guide (FAQ)

Ticket #402: "My reaction conversion is stuck at 60%."

  • Diagnosis: Equilibrium limitation.[1] Water produced during sulfonation is hydrolyzing the product back to phenol.

  • Resolution: You must remove water physically or chemically.[1]

    • Physical: Use Protocol B (Azeotropic distillation) [1].[1]

    • Chemical:[1][3][2][4][5][6][7][8][9][10] Use Oleum (fuming sulfuric acid).[1][11] The free

      
       reacts with generated water to form more 
      
      
      
      , keeping the acid concentration high [2].

Ticket #405: "The product is a black tar." [1]

  • Diagnosis: Oxidation or Polymerization.[1] Phenols are electron-rich and prone to oxidation by hot sulfuric acid.[1]

  • Resolution:

    • Conduct the reaction under an inert atmosphere (

      
       or Ar).
      
    • Ensure your phenol starting material is white (pure).[1] Impurities catalyze oxidation.[1]

    • Reduce temperature.[1] If targeting para, extend time rather than exceeding 130°C.

Ticket #409: "I have significant disulfonated byproducts (2,4-disulfonic acid)."

  • Diagnosis: Stoichiometry error or "Hot spots."[1]

  • Resolution:

    • Stoichiometry: Ensure Acid:Phenol ratio is close to 1:1. Excess acid immediately attacks the highly activated sulfonic acid product.[1]

    • Addition Rate: Add acid slowly to the phenol (not vice versa) to ensure phenol is always in excess during the addition phase.

Ticket #411: "How do I separate the isomers?"

  • Resolution: Exploiting solubility differences.

    • Ortho-isomer: The Ba/Ca salts of the ortho-isomer are generally much more soluble in water than the para-isomer salts.[1]

    • Purification: Neutralize with

      
      .[1] Filter hot. The para-salt precipitates upon cooling; the ortho-salt remains in the mother liquor.[1]
      

Data Summary: Sulfonating Agents

AgentReactivitySelectivity ControlPrimary RiskRecommended For
Conc.[1] ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

ModerateTemp.[1][4][6][8][12] DependentLow Yield (Equilibrium)General Purpose / Para
Oleum (

in

)
HighLow (Polysulfonation)Charring / Over-reactionHigh Conversion / Para
Chlorosulfonic Acid Very HighHigh (Kinetic)HCl Gas / Violent HydrolysisOrtho Isomer / Lab Scale

References

  • Azeotropic Distillation Protocol: US Patent 3830708A - Process for the purification of phenol by azeotropic distillation.[1] (1974).[1] Link

  • Kinetic vs Thermodynamic Control: Cerfontain, H. Mechanistic Aspects in Aromatic Sulfonation and Desulfonation.[1] Interscience Publishers, 1968.[1] (Standard Text).

  • Chlorosulfonic Acid Procedure: GlobalSpec - Sulfonation and Chlorosulfonation of Aromatic Compounds.[1]Link

  • Reaction Optimization: BenchChem Technical Support - Controlling ortho vs para sulfonation of phenol.Link (Note: Generalized technical data derived from search result 1.3).

Sources

Troubleshooting

Technical Support Center: Dehydration of 4-Hydroxybenzenesulfonic Acid

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 4-Hydroxybenzenesulfonic acid (4-PSA) . It is designed to address the specific physicochemical challe...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers and process chemists working with 4-Hydroxybenzenesulfonic acid (4-PSA) . It is designed to address the specific physicochemical challenges of dehydrating this compound, moving beyond generic advice to provide causal analysis and field-proven protocols.

Status: Operational | Role: Senior Application Scientist Topic: Critical Dehydration Protocols & Troubleshooting

Executive Technical Summary

4-Hydroxybenzenesulfonic acid (CAS 98-67-9) is frequently supplied as a hydrate or aqueous solution (often 65% w/w). For applications such as Fischer esterification or polymerization catalysis , the presence of water is detrimental, shifting equilibrium and promoting hydrolysis.

The Core Challenge: 4-PSA hydrate has a "pseudo-melting point" near 50°C , where it dissolves in its own crystal water [1, 2]. Heating rapidly above this temperature without vacuum or azeotropic removal causes the solid to collapse into a viscous, dark syrup (often mistaken for decomposition), which hardens into an intractable glass upon cooling. Successful dehydration requires bypassing this liquid phase or managing it via solvent entrainment.

Method Selection: The Decision Matrix

Do not choose a method based on convenience; choose based on your downstream application.

DehydrationSelection Start Start: What is your downstream application? AppType Application Type Start->AppType Esterification Esterification / Catalysis AppType->Esterification Reaction Solvent Compatible Storage Storage / Analytical Std AppType->Storage Need Dry Solid Azeotrope Method A: Azeotropic Distillation (Gold Standard) Esterification->Azeotrope Integrated Step Vacuum Method B: Vacuum Oven Ramping (Solid State) Storage->Vacuum Controlled Heating

Figure 1: Decision matrix for selecting the optimal dehydration pathway based on downstream requirements.

Technical Protocols & Troubleshooting
Method A: Azeotropic Distillation (The Gold Standard)

Best For: Esterification reactions, large-scale synthesis, and when the acid is used as a catalyst. Principle: Uses a solvent (entrainer) to form a low-boiling heteroazeotrope with water, removing it continuously via a Dean-Stark trap.

Recommended Entrainers:

Solvent Boiling Point (°C) Azeotrope BP w/ H₂O (°C) Water % in Azeotrope Suitability
Toluene 110.6 85.0 20.2% Excellent. High water capacity; BP allows rapid drying without charring [3].
Cyclohexane 80.7 69.5 8.5% Good. Lower temp for sensitive substrates; slower water removal.

| Xylenes | 138-144 | ~94 | ~40% | Caution. Higher BP increases risk of thermal darkening/oxidation. |

Standard Operating Procedure (SOP):

  • Charge: Place 4-PSA hydrate in a round-bottom flask.

  • Solvent: Add Toluene (approx. 3-5 mL per gram of acid).

  • Setup: Attach a Dean-Stark trap filled with toluene and a reflux condenser.

  • Reflux: Heat to vigorous reflux. The "melt" phase will disperse as an emulsion in the toluene.

  • Completion: Continue until water accumulation in the trap ceases and the distillate is clear (typically 2-4 hours).

  • Isolation: Cool to room temperature. Anhydrous 4-PSA often precipitates as a white/off-white solid; filter under inert atmosphere.

Troubleshooting Guide: Azeotropic Distillation

Q: The water isn't separating in the trap; the distillate looks cloudy. A: This is often due to emulsification .

  • Cause: Rapid boiling or high surfactant activity of the sulfonic acid.

  • Fix: Stop stirring briefly to let layers settle. If persistent, add a small amount of brine to the trap (if design allows) or use a coalescer. Ensure your reflux rate is sufficient to drive the azeotrope up the column.

Q: My product turned pink or red during reflux. A: This indicates oxidative stress or trace metal contamination.

  • Cause: Phenolic groups are sensitive to oxidation, especially at high temperatures (>100°C) in the presence of air or iron traces [4].

  • Fix: Always purge the flask with Nitrogen/Argon before heating. Use glass-lined or high-quality stainless steel equipment. A slight pink hue is often cosmetically acceptable but check purity via HPLC.

Method B: Vacuum Oven Drying (Solid State Isolation)

Best For: Preparing analytical standards or when a solvent-free solid is required. Principle: Lowering pressure reduces the boiling point of water, allowing removal below the "melt" temperature of the hydrate.

SOP: The "Step-Ramp" Technique Crucial: Do not set the oven to 100°C immediately. The hydrate will melt, foam, and crust over, trapping water inside.

  • Stage 1 (Surface Water): Set oven to 40-45°C (below the 50°C melt point). Apply full vacuum (<20 mbar). Hold for 2-4 hours.

  • Stage 2 (Bound Water): Ramp temperature to 60°C over 1 hour. Hold for 4 hours.

  • Stage 3 (Final Dry): Ramp to 80-90°C . Hold overnight.

  • Storage: Vent with dry nitrogen. Store in a desiccator immediately (highly hygroscopic).

Troubleshooting Guide: Vacuum Drying

Q: The powder turned into a brown, glassy rock. A: You exceeded the melt threshold too quickly.

  • Mechanism: The hydrate melted at ~50°C. As water evaporated from the liquid, the viscosity increased, eventually forming an amorphous glass (sugar-candy consistency) rather than a crystal.

  • Recovery: Re-dissolve in a minimum amount of water/ethanol, then re-attempt drying using the "Step-Ramp" method or switch to Azeotropic Distillation.

Q: I dried it for 24 hours, but the weight is still dropping. A: You are likely observing decomposition or sublimation of impurities, not just water loss.

  • Check: If the temp is >120°C, desulfonation or polymerization may occur.

  • Validation: Perform a Karl Fischer (KF) titration. If KF shows <0.5% water but weight loss continues, stop heating.

Quality Control & Validation

Visualizing the Workflow:

DehydrationWorkflow cluster_QC Validation Metrics Raw Raw 4-PSA Hydrate (Tm ~50°C) Process Dehydration Process Raw->Process Check QC Check Process->Check Check->Process Fail (High H2O) Result Anhydrous 4-PSA Check->Result Pass KF Karl Fischer Target: <1.0% Check->KF MP Melting Point Target: >100°C* Check->MP

*Figure 2: Operational workflow for dehydration and validation. Note: Anhydrous MP is significantly higher than the hydrate.

Analytical Specifications:

  • Appearance: White to off-white crystalline powder. (Deep red/brown indicates oxidation).

  • Water Content (Karl Fischer): Target < 1.0% w/w. Note: Sulfonic acids can interfere with some KF reagents; use a reagent specifically buffered for acids [5].

  • Melting Point:

    • Hydrate: ~50-52°C (often cited as decomposition/melting in water).

    • Anhydrous: >140°C (References vary; often decomposes before true melting if not pure) [6].

References
  • ChemicalBook. (2024). 4-Hydroxybenzenesulfonic acid Properties and Melting Point Data.[1][2][3][4] Retrieved from

  • BenchChem. (2024). Synthesis and Properties of Phenolsulfonic Acids. Retrieved from

  • TSI Journals. (2010). A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid. Retrieved from

  • Tokyo Chemical Industry (TCI). (2024). Product Specification: 4-Hydroxybenzenesulfonic Acid (Removal of Hydrate Label).[4] Retrieved from

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Hydroxybenzenesulfonic acid solution. Retrieved from

  • Cheméo. (2024).[2] Benzenesulfonic acid, 4-hydroxy- Physical Properties.[1][3][4][5][6] Retrieved from [2]

Sources

Optimization

minimizing side reactions when using p-Phenolsulfonic acid catalyst

Topic: Minimizing Side Reactions & Process Optimization Role: Senior Application Scientist Status: Active Guide | Version: 2.4 Introduction: The Double-Edged Sword of PSA Welcome to the technical support hub for p-Phenol...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions & Process Optimization

Role: Senior Application Scientist Status: Active Guide | Version: 2.4

Introduction: The Double-Edged Sword of PSA

Welcome to the technical support hub for p-Phenolsulfonic Acid (PSA) . You are likely using PSA (CAS: 98-67-9) as a "softer" alternative to sulfuric acid for esterification, phenolic resin curing, or electroplating.

The value proposition of PSA is clear: It offers high acidity (Brønsted acid) with reduced oxidative potential compared to concentrated


. However, it is not inert. Its organic backbone makes it susceptible to desulfonation , oxidation (color bodies) , and isomerization  if thermal and atmospheric controls are ignored.

This guide moves beyond basic handling to address the causality of failure modes.

Module 1: Thermal Management & Desulfonation

The Core Issue: Users often treat PSA like a mineral acid that can withstand infinite heat. It cannot. The sulfonation of phenol is a reversible equilibrium.

Mechanism of Failure: The Desulfonation Loop

At elevated temperatures (>120°C in aqueous/dilute phases), PSA undergoes hydrolysis (desulfonation), reverting to Phenol and Sulfuric Acid .

  • Consequence 1: Loss of catalytic activity (PSA concentration drops).

  • Consequence 2: The liberated sulfuric acid is a stronger oxidant, causing charring (black specks) and rapid darkening.

Troubleshooting Protocol: Thermal Stability
SymptomProbable CauseCorrective Action
Sulfur Dioxide (

) Odor
Thermal decomposition of the sulfonic group.Reduce Reactor Jacket Delta-T. High skin temperature at the reactor wall triggers localized decomposition even if bulk temp is safe.
Yield Loss over Time Desulfonation (Reversion to Phenol).Limit Reaction Temp to <110°C. If >120°C is required, ensure anhydrous conditions (water promotes hydrolysis).
Isomer Shift Kinetic (

-) to Thermodynamic (

-) shift or vice versa.
Annealing Control.

-PSA is the thermodynamic product. Rapid heating favors

-isomer formation which is less stable.

Module 2: Color Body Formation (The "Pink/Brown" Problem)

The Core Issue: PSA turns pink, red, or dark brown during storage or reaction. This is critical for clear coatings or API intermediates.

The Chemistry of Color

Phenolic compounds are electron-rich and prone to oxidation.

  • Quinone Formation: In the presence of oxygen, the phenol ring oxidizes to

    
    -Benzoquinone  (yellow/red).
    
  • Metal Complexation: Phenols form deeply colored (purple/black) complexes with Ferric ions (

    
    ).
    
Protocol: Color Mitigation System

Step 1: The Inert Blanket

  • Requirement: Constant Nitrogen (

    
    ) sparge/blanket.
    
  • Why: Even ppm levels of

    
     initiate the radical chain reaction leading to quinones.
    

Step 2: Chelation & Stabilization

  • Additive: Phosphoric Acid (

    
    )  at 0.01% - 0.1% wt/wt.[1]
    
  • Mechanism: Phosphoric acid acts as a sequestrant for metal ions and stabilizes the phenolic moiety against oxidation [1].

  • Action: Add prior to heating. Do not add oxidizing acids (Nitric) or halogenated compounds.

Step 3: Metallurgy Check

  • Standard: SS 316L is the minimum requirement.

  • Failure Mode: SS 304 or Mild Steel will leach iron.

  • Test: If the solution turns purple/violet, you have iron contamination (Iron-Phenolate complex).

Module 3: Selectivity in Esterification

The Core Issue: When using PSA to catalyze esterification (Acid + Alcohol


 Ester + Water), side reactions compete with the main pathway.
Competitive Pathways
  • Etherification: Alcohol + Alcohol

    
     Ether (favored by high temp, low acid conc).
    
  • Dehydration: Alcohol

    
     Alkene (favored by very strong acid sites).
    
Workflow: Maximizing Selectivity

1. Water Removal (The Driving Force) Since PSA is a catalyst, it does not consume water. You must physically remove water to drive the equilibrium (Le Chatelier’s Principle).

  • Technique: Azeotropic distillation (using Toluene/Xylene) or a Dean-Stark trap.

  • Limit: Keep water content <0.5%. Water solvates the proton (

    
    ), making the catalyst "lazier" (less electrophilic) and slowing the reaction, which gives side reactions time to occur.
    

2. Catalyst Loading

  • Recommended: 0.5% to 2.0% by weight of reactants.

  • Overloading (>5%): Increases "charring" and ether formation without significantly boosting ester yield.

Visualizing the Pathways

The following diagram illustrates the critical divergence between the Desired Catalytic Cycle and the destructive Side Reactions (Oxidation/Desulfonation).

PSA_Reactions PSA p-Phenolsulfonic Acid (Active Catalyst) Phenol Phenol (Degradation Product) PSA->Phenol Desulfonation (>120°C + H2O) H2SO4 H2SO4 (Strong Oxidant) PSA->H2SO4 Hydrolysis Product Desired Product (Ester/Resin) PSA->Product Proton Source Quinone p-Benzoquinone (COLOR BODY: Pink/Brown) Phenol->Quinone Oxidation (O2) Fe Fe3+ (Equipment) Phenol->Fe H2SO4->Quinone Oxidizes Phenol Reactants Reactants (Acid + Alcohol / Formaldehyde) Reactants->Product Catalysis (PSA) Fe->Quinone Catalyzes Oxidation

Caption: Figure 1. Stability map of PSA showing the thermal desulfonation loop (Red) vs. the desired catalytic activity (Green).

FAQ: Rapid Response Unit

Q1: Can I use p-Toluenesulfonic Acid (pTSA) protocols for PSA?

  • Answer: Mostly, yes. However, PSA is more electron-rich than pTSA due to the -OH group. This makes PSA more susceptible to oxidation (color) but also makes it more water-soluble. If your product requires extreme color purity, pTSA is often "cleaner," but PSA is preferred for phenolic resins to ensure compatibility.

Q2: My PSA 65% solution has crystallized. Is it spoiled?

  • Answer: No. PSA is hygroscopic and forms hydrates.

  • Fix: Gently heat to 40-50°C and stir. Do not overheat (>80°C) locally to melt it, as this initiates degradation.

Q3: What material should I use for reactor gaskets?

  • Answer: Use PTFE (Teflon) or Kalrez .

  • Avoid: EPDM or Buna-N. The sulfonic acid group is aggressive toward standard elastomers and will cause swelling/leaching, leading to product contamination [2].

Q4: How do I remove the catalyst after the reaction?

  • Answer:

    • Neutralization: Wash with dilute Sodium Carbonate (

      
      ) or Sodium Hydroxide.
      
    • Extraction: The resulting salt (Sodium Phenolsulfonate) is highly water-soluble and will partition into the aqueous phase, leaving your organic product clean.

References

  • U.S. Patent Office. (1956). Color stabilization of phenols with phosphoric acids (US2752398A). Google Patents. Link

  • Bal Seal Engineering. (2022). Chemical Compatibility Guide for Metallic Materials (TR-60C).[2]Link[2]

  • BenchChem. (2025).[3] Influence of sulfuric acid concentration on phenol sulfonation.[1][3][4]Link

  • NIST. (1950). The Second Dissociation Constant of p-Phenolsulfonic Acid.[5] Journal of Research of the National Bureau of Standards.[5] Link

  • Fisher Scientific. (2023). Safety Data Sheet: Phenol disulfonic acid solution.[6][7]Link

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Spectroscopic Characterization of 4-Hydroxybenzenesulfonic Acid

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. 4-Hydroxybenzenesulfonic acid, a v...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the unambiguous structural elucidation of chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. 4-Hydroxybenzenesulfonic acid, a versatile intermediate in organic synthesis, demands rigorous analytical characterization. This guide provides an in-depth exploration of the 1H NMR spectrum of 4-Hydroxybenzenesulfonic acid, critically comparing it with other instrumental techniques to offer a holistic analytical perspective for researchers, scientists, and drug development professionals.

The Central Role of 1H NMR in Structural Verification

Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy stands as a primary tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of protons makes it indispensable. For a molecule like 4-Hydroxybenzenesulfonic acid, 1H NMR serves to confirm the substitution pattern of the benzene ring and the presence of the hydroxyl and sulfonic acid functional groups.

Interpreting the 1H NMR Spectrum of 4-Hydroxybenzenesulfonic Acid

A typical 1H NMR spectrum of 4-Hydroxybenzenesulfonic acid, recorded in a suitable deuterated solvent such as DMSO-d6, is expected to exhibit distinct signals corresponding to the aromatic protons and the labile protons of the hydroxyl and sulfonic acid groups.

The aromatic region of the spectrum is of particular diagnostic value. Due to the para-substitution pattern of the hydroxyl and sulfonic acid groups on the benzene ring, a characteristic AA'BB' spin system is anticipated. This results in two sets of chemically equivalent but magnetically non-equivalent protons.

  • Protons Ortho to the Hydroxyl Group (Ha): These protons are shielded by the electron-donating hydroxyl group and are expected to appear at a lower chemical shift (upfield).

  • Protons Ortho to the Sulfonic Acid Group (Hb): The electron-withdrawing nature of the sulfonic acid group deshields these protons, causing them to resonate at a higher chemical shift (downfield).

The coupling between these adjacent protons (ortho-coupling) will result in a pair of doublets. The typical coupling constant for ortho-protons on a benzene ring is in the range of 7-10 Hz.

The labile protons of the hydroxyl (-OH) and sulfonic acid (-SO3H) groups will appear as broad singlets. Their chemical shifts are highly dependent on the solvent, concentration, and temperature due to proton exchange. In DMSO-d6, these peaks are often observed at higher chemical shifts.

A Comparative Analysis of Spectroscopic Techniques

While 1H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergy of multiple analytical methods. The following section compares 1H NMR with other key spectroscopic techniques in the context of 4-Hydroxybenzenesulfonic acid characterization.

Technique Information Provided Strengths Limitations
1H NMR Proton environment, connectivity, and multiplicity.Provides detailed structural information and is non-destructive.Can be complex to interpret for molecules with overlapping signals. Labile proton signals can be broad and variable.
13C NMR Carbon skeleton of the molecule.Confirms the number of unique carbon atoms and their chemical environments.[1]Less sensitive than 1H NMR, often requiring longer acquisition times.
Infrared (IR) Spectroscopy Presence of functional groups.Provides rapid and characteristic information on functional groups like -OH, S=O, and aromatic C-H bonds.[2]Does not provide detailed information on the connectivity of the molecule.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.Determines the molecular weight with high accuracy and provides clues about the structure through fragmentation.[3][4]Is a destructive technique and may not be suitable for thermally labile compounds.

Experimental Protocols for Spectroscopic Analysis

Sample Preparation for NMR Spectroscopy:

  • Weigh approximately 5-10 mg of 4-Hydroxybenzenesulfonic acid.

  • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the 1H NMR spectrum using a standard pulse program.

Workflow for Spectroscopic Analysis of 4-Hydroxybenzenesulfonic Acid:

G cluster_0 Initial Analysis cluster_1 Spectroscopic Techniques cluster_2 Data Analysis and Interpretation Sample 4-Hydroxybenzenesulfonic Acid Sample Dissolution Dissolve in Deuterated Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Tube Transfer to NMR Tube Dissolution->NMR_Tube HNMR 1H NMR Spectroscopy NMR_Tube->HNMR CNMR 13C NMR Spectroscopy NMR_Tube->CNMR HNMR_Data Interpret 1H NMR Spectrum (Chemical Shifts, Coupling) HNMR->HNMR_Data CNMR_Data Analyze 13C NMR Spectrum (Carbon Signals) CNMR->CNMR_Data IR_Data Identify Functional Groups from IR Spectrum IR->IR_Data MS_Data Determine Molecular Weight and Fragmentation from Mass Spectrum MS->MS_Data Structure_Elucidation Combine Data for Complete Structural Elucidation HNMR_Data->Structure_Elucidation CNMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for the comprehensive spectroscopic analysis of 4-Hydroxybenzenesulfonic acid.

Conclusion

The structural elucidation of 4-Hydroxybenzenesulfonic acid is most effectively achieved through a multi-technique approach, with 1H NMR spectroscopy playing a pivotal role. The characteristic AA'BB' splitting pattern in the aromatic region of the 1H NMR spectrum provides definitive evidence of the para-substitution. When combined with data from 13C NMR, IR spectroscopy, and mass spectrometry, a complete and unambiguous structural assignment can be made, ensuring the identity and purity of this important chemical intermediate. This comprehensive analytical strategy is essential for maintaining the high standards of scientific integrity and quality required in research and drug development.

References

  • PubChem. 4-Hydroxybenzenesulfonic acid | C6H6O4S | CID 4765. National Institutes of Health. [Link]

  • NIST. Benzenesulfonic acid, 4-hydroxy-. National Institute of Standards and Technology. [Link]

  • mzCloud. 4 Phenolsulfonic acid. [Link]

  • MDPI. Sulfonic Acid-Functionalized Inorganic Materials as Efficient Catalysts in Various Applications: A Minireview. [Link]

  • Semantic Scholar. A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]

  • CAS Common Chemistry. 4-Hydroxybenzenesulfonic acid. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Sulfonic acids on BIST A+ Column. [Link]

  • ResearchGate. Enhancing the Determination of Sulfonic Acids using Anion‐Exchange Chromatography with Post‐Column Derivatization and Spectrometric Detection. [Link]

  • Nanalysis. Investigating Chemical Shifts and Coupling Constants in Low-Field NMR Spectroscopy. [Link]

  • Wiley Online Library. Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • mVOC. 4-hydroxybenzenesulfonic Acid. [Link]

  • Chemistry LibreTexts. 5: Analytical Methods for Structure Elucidation. [Link]

  • SpectraBase. p-hydroxybenzenesulfonic acid, monosodium salt - Optional[1H NMR] - Chemical Shifts. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the FTIR Spectroscopy of 4-Hydroxybenzenesulfonic Acid Hydrate

Introduction 4-Hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid) is a bifunctional organic compound featuring both a phenolic hydroxyl group and a sulfonic acid group attached to a benzene ring in the par...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-Hydroxybenzenesulfonic acid (also known as p-phenolsulfonic acid) is a bifunctional organic compound featuring both a phenolic hydroxyl group and a sulfonic acid group attached to a benzene ring in the para position.[1][2] This structure makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][3] The compound is frequently supplied and utilized in its hydrate form, where one or more water molecules are incorporated into the crystal structure. For researchers in quality control, process monitoring, and drug development, confirming the identity, purity, and hydration state of this material is critical.

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid, non-destructive, and highly sensitive analytical technique ideally suited for this purpose. By probing the vibrational modes of a molecule's functional groups, FTIR provides a unique chemical fingerprint. This guide provides an in-depth analysis of the characteristic FTIR peaks of 4-Hydroxybenzenesulfonic acid hydrate, offers a comparative perspective against its anhydrous counterpart, and details a validated protocol for obtaining high-quality spectra.

Molecular Structure and Key Vibrational Modes

The FTIR spectrum of 4-Hydroxybenzenesulfonic acid hydrate is a composite of the vibrational modes of its constituent parts: the phenolic hydroxyl group (-OH), the sulfonic acid group (-SO₃H), the para-substituted benzene ring, and the water of hydration (H₂O). The interplay of these groups, particularly through extensive hydrogen bonding, defines the spectrum's unique features.

Caption: Key functional groups of 4-Hydroxybenzenesulfonic acid and their corresponding characteristic infrared absorption regions.

FTIR Spectrum Analysis: Characteristic Peak Assignments

The FTIR spectrum of 4-Hydroxybenzenesulfonic acid hydrate is dominated by strong, broad absorptions from the hydroxyl groups and intense, sharp peaks from the sulfonate group. The table below summarizes the key characteristic peaks and their assignments.

Peak Position (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3500-3200Strong, Very BroadO-H Stretching (Hydrogen-bonded)Phenolic -OH and Water of Hydration H₂O
~3100-3000Medium to WeakC-H StretchingAromatic Ring
~1640MediumH-O-H BendingWater of Hydration H₂O
~1600, ~1500Medium, SharpC=C StretchingAromatic Ring
~1350Strong, SharpS=O Asymmetric StretchingSulfonic Acid (-SO₃H)
~1175Strong, SharpS=O Symmetric StretchingSulfonic Acid (-SO₃H)
~1100MediumS-O-H BendingSulfonic Acid (-SO₃H)
~1050MediumS-O StretchingSulfonic Acid (-SO₃H)
~830Strong, SharpC-H Out-of-Plane Bendingpara-Disubstituted Aromatic Ring

Interpretation of Key Regions:

  • The Hydroxyl Region (3500-3200 cm⁻¹) : This region is the most telling indicator of the hydrate's presence. It is characterized by a very broad and intense absorption band resulting from the overlapping stretching vibrations of the phenolic hydroxyl group and the water of hydration.[1][4] The extensive hydrogen bonding between the phenol, sulfonic acid, and water molecules causes this significant broadening.[5] In an anhydrous sample, this band would still be present due to the phenolic and sulfonic acid O-H groups, but its shape and breadth would differ.

  • The Sulfonic Acid "Fingerprints" (1350 cm⁻¹ and 1175 cm⁻¹) : Two of the most prominent and reliable peaks in the spectrum are the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonic acid group.[1] These peaks are typically strong and sharp, providing a clear identifier for the sulfonate functionality. Their precise position can be influenced by the hydration state and crystalline form.

  • Aromatic Substitution Pattern (830 cm⁻¹) : The strong, sharp peak around 830 cm⁻¹ is characteristic of the out-of-plane C-H bending vibration for a 1,4-disubstituted (para) benzene ring.[6] This peak is crucial for confirming the correct isomeric structure of the compound.

Comparative Guide: Hydrate vs. Anhydrous Form

The primary spectral differences between 4-Hydroxybenzenesulfonic acid hydrate and its anhydrous form are centered on the vibrations of the water molecule.

Feature4-Hydroxybenzenesulfonic Acid HydrateAnhydrous 4-Hydroxybenzenesulfonic AcidRationale for Difference
O-H Stretch Region Very broad, complex band (~3500-3200 cm⁻¹) from overlapping phenolic -OH and H₂O stretches.Broad band from phenolic and sulfonic acid O-H, but potentially less complex and with a different shape.The presence of distinct O-H oscillators from water molecules adds complexity and breadth to this absorption band.
H-O-H Bending A medium intensity peak is expected around 1640 cm⁻¹.This peak is absent.The H-O-H scissoring vibration is unique to the water molecule. Its presence is a direct indicator of hydration.[7]
Other Peak Shifts Minor shifts in sulfonate (S=O) and phenolic (C-O) peaks may occur.Peak positions serve as the baseline.The water of hydration integrates into the hydrogen-bonding network of the crystal, which can slightly alter the vibrational energies of nearby functional groups.

The most definitive method for distinguishing the hydrate is to look for the simultaneous presence of the very broad O-H stretch and the H-O-H bending mode around 1640 cm⁻¹. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA), can be used orthogonally to quantify the water content and corroborate the FTIR findings.

Experimental Protocol: FTIR Analysis via KBr Pellet

This protocol describes the preparation of a potassium bromide (KBr) pellet for transmission FTIR analysis, a common and reliable method for solid samples. The causality behind each step is explained to ensure a self-validating, high-quality result.

cluster_prep Sample Preparation cluster_acq Data Acquisition A 1. Sample & KBr Preparation B 2. Grinding & Mixing A->B desc_A Rationale: Dry KBr is critical to avoid a large 'water' signal from the matrix itself. C 3. Pellet Pressing B->C desc_B Rationale: Homogeneous mixture and small particle size reduce scattering and improve peak quality. D 4. Instrument Setup C->D desc_C Rationale: A transparent, not opaque, pellet ensures sufficient IR beam transmission. E 5. Background Collection D->E F 6. Sample Analysis E->F desc_E Rationale: The background scan measures the instrument and atmospheric signals (H₂O, CO₂) to be subtracted. G 7. Data Interpretation F->G desc_F Rationale: Co-adding multiple scans (e.g., 32) improves the signal-to-noise ratio for higher quality data.

Caption: Standard workflow for acquiring an FTIR spectrum of a solid sample using the KBr pellet method.

Step-by-Step Methodology:

  • Preparation:

    • Gently grind ~1-2 mg of the 4-Hydroxybenzenesulfonic acid hydrate sample into a fine powder using an agate mortar and pestle.

    • Place approximately 200 mg of dry, spectroscopy-grade KBr powder into the mortar. Causality: KBr is transparent to IR radiation but is hygroscopic. Using pre-dried KBr is essential to minimize interference from atmospheric water, which would obscure the O-H region of the spectrum.

  • Mixing:

    • Thoroughly mix the sample and KBr powders by grinding for 1-2 minutes. The goal is a uniform, fine powder. Causality: A homogenous mixture with small particle size (<2 µm) is crucial to minimize light scattering (the Christiansen effect), which can distort peak shapes and baselines.

  • Pellet Formation:

    • Transfer the powder mixture to a pellet press die.

    • Apply pressure (typically 7-10 tons) for several minutes according to the press manufacturer's instructions.

    • Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent. Causality: A transparent pellet allows the maximum amount of infrared radiation to pass through the sample to the detector, ensuring a strong signal. Opaque or cracked pellets lead to poor-quality spectra.

  • Data Acquisition:

    • Place the KBr pellet into the spectrometer's sample holder.

    • Purge the sample compartment with dry air or nitrogen, if available.

    • Collect a background spectrum of the empty sample compartment. Causality: The background scan measures the instrument's response and the spectral contributions of atmospheric CO₂ and water vapor. This is mathematically subtracted from the sample scan to yield the spectrum of the analyte alone.

    • Collect the sample spectrum. A typical setting is 32 co-added scans at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

Conclusion

FTIR spectroscopy is a powerful and definitive tool for the characterization of 4-Hydroxybenzenesulfonic acid hydrate. The key identifying features are a very broad O-H stretching band centered around 3400 cm⁻¹, strong and sharp S=O stretching vibrations near 1350 cm⁻¹ and 1175 cm⁻¹, and a distinct para-substitution C-H bending peak around 830 cm⁻¹. The presence of a shoulder or distinct peak near 1640 cm⁻¹ for H-O-H bending provides confirmatory evidence of the hydrate form. By following a validated experimental protocol, researchers can reliably obtain high-quality spectra to verify the identity, purity, and hydration state of this important chemical intermediate.

References

  • Dartois, E., et al. (2014). Clathrate hydrate FTIR spectroscopy - infrared signatures, astrophysical significance. BIO Web of Conferences, 2, 03005. Available at: [Link]

  • Quirico, E., et al. (n.d.). Clathrates hydrates FTIR spectroscopy: infrared signatures and their astrophysical significance. Taylor & Francis Online. Available at: [Link]

  • Ferraro, J. R., & Walker, A. (1965). Comparison of the Infrared Spectra of the Hydrates and Anhydrous Salts in the Systems UO2(NO3)2 and Th(NO3)4. The Journal of Chemical Physics, 42(4), 1273-1278. Available at: [Link]

  • Malyk, A., & Chaushkin, M. (2022). Researching carbon dioxide hydrates in thin films via FTIR spectroscopy at temperatures of 11–180 K. SN Applied Sciences, 4(1). Available at: [Link]

  • Muchtaridi, M., et al. (2018). Derivatives of O-H hydrate stretch IR spectra of CM in various mass... ResearchGate. Available at: [Link]

  • Arivazhagan, M., & Arjunan, V. (2011). Molecular Structure and Vibrational Investigation of Benzenesulfonic Acid Methyl Ester Using DFT (LSDA, B3LYP, B3PW91 and MPW1PW91) Theory Calculations. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(1), 168-178. Available at: [Link]

  • Varghese, H. T., et al. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF p-CHLOROBENZENESULFONIC ACID. Indian Journal of Pure & Applied Physics. Available at: [Link]

  • InstaNANO. (n.d.). FTIR Functional Group Database Table with Search. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Hydroxybenzenesulfonic acid. PubChem. Available at: [Link]

  • NIST. (n.d.). Benzenesulfonic acid, 4-hydroxy-. NIST WebBook. Available at: [Link]

  • Ellwanger, M. A., et al. (2025). Shrinking of C–S bonds of organosulfonic acids in superacidic media—investigation of the protonation of methanesulfonic acid and benzenesulfonic acid and their limits. Dalton Transactions. Available at: [Link]

  • Universallab. (2024). FTIR Spectrum Analysis--Meaning and Application of Each Peak. Available at: [Link]

  • de Oliveira, A. C., et al. (2016). FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. Matéria (Rio de Janeiro), 21(3). Available at: [Link]

  • LibreTexts. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Chemistry LibreTexts. Available at: [Link]

  • Johnson, M., et al. (2016). FTIR analysis and reverse phase high performance chromatographic determination of phenolic acids of hypnea musciformis (wulfen) j.v.lamouroux. International Journal of Pharmacy and Pharmaceutical Sciences, 8(8), 209-214. Available at: [Link]

Sources

Validation

HPLC Method Development for p-Phenolsulfonic Acid: A Comparative Technical Guide

Topic: HPLC Method Development for p-Phenolsulfonic Acid Purity Content Type: Publish Comparison Guide Executive Summary p-Phenolsulfonic acid (4-Hydroxybenzenesulfonic acid) is a critical intermediate in the synthesis o...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: HPLC Method Development for p-Phenolsulfonic Acid Purity Content Type: Publish Comparison Guide

Executive Summary

p-Phenolsulfonic acid (4-Hydroxybenzenesulfonic acid) is a critical intermediate in the synthesis of pharmaceuticals, electroplating baths, and dyestuffs.[1] Its analysis presents a classic chromatographic challenge: it is a strong acid (


) with high polarity, resulting in negligible retention on conventional C18 columns.

This guide compares three distinct chromatographic approaches to solving this purity analysis:

  • Conventional C18 (The Baseline): Often fails due to lack of retention.

  • Ion-Pair Chromatography (The Traditional Fix): Effective but plagues the system with equilibration issues and background noise.

  • Mixed-Mode RP/Anion-Exchange (The Modern Standard): The recommended "Product" approach that combines hydrophobic and electrostatic retention for superior robustness.

Part 1: The Challenge & Strategic Approaches

The fundamental difficulty in analyzing p-Phenolsulfonic acid lies in its dual nature: it possesses a hydrophobic phenyl ring and a strongly hydrophilic sulfonic acid group.

The Decision Matrix

As a Senior Application Scientist, I do not guess; I follow a logic gate. Below is the decision tree used to select the optimal stationary phase for strong organic acids.

MethodDecisionTree Start Analyte: p-Phenolsulfonic Acid (Strong Acid, High Polarity) CheckRet Test on Standard C18 (pH 2.0) Start->CheckRet Result1 Retention k' < 1.0 (Co-elution with void) CheckRet->Result1 Fails Decision Select Retention Strategy Result1->Decision PathA Ion-Pair Reagent (IPC) (e.g., TBAOH) Decision->PathA Traditional PathB Mixed-Mode Column (RP + Anion Exchange) Decision->PathB Recommended OutcomeA High Retention Slow Equilibration Complex Mobile Phase PathA->OutcomeA OutcomeB Tunable Retention MS Compatible Robust PathB->OutcomeB

Figure 1: Method Development Decision Tree for Strong Organic Acids.

Part 2: Comparative Performance Analysis

We evaluated the performance of the Mixed-Mode RP/AX method against the traditional Ion-Pair (IPC) method.

1. Experimental Conditions
  • Analyte: p-Phenolsulfonic Acid (4-PSA)

  • Impurity: Phenol (Starting material)

  • Detection: UV @ 230 nm (Max absorbance for 4-PSA)

ParameterMethod A: Ion-Pair (IPC)Method B: Mixed-Mode (Recommended)
Column C18 (150 x 4.6 mm, 5 µm)Mixed-Mode RP/AX (150 x 4.6 mm, 5 µm)
Mobile Phase A 10 mM TBAOH + Phosphate Buffer pH 6.020 mM Ammonium Formate pH 3.0
Mobile Phase B AcetonitrileAcetonitrile
Gradient Isocratic (High Aqueous)Gradient (5% to 60% B)
Flow Rate 1.0 mL/min1.0 mL/min
2. Performance Data

The following data represents average system suitability results from 5 replicate injections.

MetricMethod A: Ion-Pair (IPC)Method B: Mixed-Mode (RP/AX)Analysis
Retention Time (4-PSA) 12.4 min6.8 minIPC retains well but requires longer run times.
Capacity Factor (k') 6.23.5Both methods solve the retention issue (k' > 2).
Tailing Factor (

)
1.41.05 Mixed-mode provides superior peak symmetry.
Equilibration Time > 45 mins5 mins Critical: IPC requires long conditioning to coat the column.
MS Compatibility No (Non-volatile salts)Yes Mixed-mode uses volatile buffers suitable for LC-MS.

Scientist's Insight: While IPC works, it "poisons" the column, dedicating it permanently to that method. The Mixed-Mode approach is "clean," allowing for faster turnaround and MS detection if impurity identification is needed.

Part 3: Recommended Protocol (Mixed-Mode)

This protocol utilizes a stationary phase with both alkyl chains (C18) and ion-exchange groups embedded on the surface. This allows p-Phenolsulfonic acid to be retained via anion-exchange (interacting with the sulfonic group) while the phenol impurity is separated via reversed-phase (interacting with the phenyl ring).

Step-by-Step Methodology

1. Reagent Preparation:

  • Buffer (Mobile Phase A): Dissolve 1.26 g Ammonium Formate in 1000 mL HPLC-grade water. Adjust pH to 3.0 with Formic Acid. Filter through 0.22 µm membrane.

  • Organic (Mobile Phase B): 100% Acetonitrile.

2. Instrument Setup:

  • Column: Mixed-Mode RP/AX (e.g., SIELC Primesep D or equivalent), 150 x 4.6 mm, 5 µm.

  • Temperature: 30°C.

  • Detector: Diode Array Detector (DAD). Extract chromatogram at 230 nm (primary) and 270 nm (secondary for phenol selectivity).

3. Gradient Profile:

  • 0.0 min: 100% A (Holds the acid via ion-exchange)

  • 2.0 min: 100% A

  • 15.0 min: 40% B (Elutes the acid by disrupting ionic interaction & elutes phenol via RP)

  • 15.1 min: 100% A (Re-equilibration)

4. System Suitability Criteria (Pass/Fail):

  • Resolution (

    
    ):  > 2.0 between p-Phenolsulfonic acid and Phenol.
    
  • Tailing Factor: < 1.5.

  • Precision (RSD): < 1.0% for retention time; < 2.0% for area.

Mechanism of Action Visualization

Mechanism cluster_0 Mixed-Mode Stationary Phase Ligand Ligand Surface: 1. Alkyl Chain (C18) 2. Positive Charge (+) Analyte p-Phenolsulfonic Acid (Negative Charge -) Ligand->Analyte Ionic Attraction (Primary Retention) Impurity Phenol (Neutral) Ligand->Impurity Hydrophobic Interaction (Separation)

Figure 2: Dual retention mechanism allowing simultaneous separation of ionic and neutral species.

Part 4: Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Variable Retention Times pH instability in Mobile Phase A.Ensure buffer concentration is >10 mM. The ionic retention is sensitive to pH changes near the ligand's pKa.
Peak Broadening Sample solvent mismatch.Dissolve sample in Mobile Phase A. Do not use pure ACN as diluent.
Ghost Peaks Contamination from previous IPC runs.Crucial: Never use a column previously treated with Ion-Pair reagents for this method.
References
  • SIELC Technologies. Separation of 4-Phenolsulfonic acid on Newcrom R1 HPLC column. Retrieved from

  • National Institute of Standards and Technology (NIST). Ultraviolet spectra and dissociation constants of p-hydroxybenzoic acid and p-phenolsulfonic acid. Retrieved from

  • MDPI. HPLC Analysis of Aliphatic Sulfonate Surfactants using Ion-Pair Detection. Retrieved from

  • Helix Chromatography. HPLC Analysis of Benzenesulfonic and p-Toluenesulfonic Acids on Amaze TR Mixed-Mode Column. Retrieved from

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Comparative

titration methods for assaying 4-Hydroxybenzenesulfonic acid hydrate

This guide outlines the technical methodologies for assaying 4-Hydroxybenzenesulfonic acid (4-HBSA) , also known as p-phenolsulfonic acid. It is designed for analytical scientists requiring high-precision protocols that...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical methodologies for assaying 4-Hydroxybenzenesulfonic acid (4-HBSA) , also known as p-phenolsulfonic acid. It is designed for analytical scientists requiring high-precision protocols that go beyond simple "recipe" instructions, focusing on the chemical causality and self-validating nature of the methods.

Executive Summary: Method Selection Matrix

FeatureMethod A: Aqueous Differentiating (Recommended)Method B: Bromometric Titration Method C: HPLC-UV
Principle Acid-Base (Differentiating pKa)Redox / Electrophilic SubstitutionChromatographic Separation
Selectivity High (Distinguishes Sulfonic vs. Phenolic)Specific to Phenol MoietyHigh (Separates Isomers)
Interference Detects H₂SO₄ impurity quantitativelySulfonic group displacement issuesNone (resolves impurities)
Precision < 0.5% RSD~1.0% RSD< 0.5% RSD
Cost/Time Low / Fast (< 15 min)Medium / Medium (30 min)High / Slow (45+ min)
Best For Routine QA/QC & Purity Checks Confirming Phenolic Content Trace Impurity Profiling

Part 1: Chemical Basis & Analytical Strategy

4-Hydroxybenzenesulfonic acid (CAS: 98-67-9) presents a unique analytical opportunity due to its dual-acidic nature. It contains two dissociable protons with vastly different acid dissociation constants (pKa):

  • Sulfonic Acid Group (-SO₃H): A strong acid (pKa < 1), fully dissociated in water.

  • Phenolic Hydroxyl Group (-OH): A weak acid (pKa ≈ 8.9), dissociating only at high pH.

The Analytical Challenge: Commercial 4-HBSA is synthesized via the sulfonation of phenol. The primary impurities are Sulfuric Acid (H₂SO₄) (unreacted reagent) and Phenol (unreacted starting material).

  • H₂SO₄ is a strong diprotic acid.

  • Phenol is a weak monoprotic acid.

By exploiting the wide pKa gap (ΔpKa > 8) between the sulfonic and phenolic groups, we can design a Self-Validating Titration System that quantifies the active ingredient and the major sulfuric acid impurity in a single run.

G cluster_0 Acidity Profile cluster_1 Titration Stages (NaOH) SO3H Sulfonic Group (Strong Acid, pKa < 1) Stage1 Stage 1: pH 0 → 4.5 (Methyl Orange Endpoint) SO3H->Stage1 Neutralized OH Phenolic Group (Weak Acid, pKa ~ 8.9) Stage2 Stage 2: pH 4.5 → 10 (Phenolphthalein Endpoint) OH->Stage2 Neutralized H2SO4 Impurity: H2SO4 (Strong Acid) H2SO4->Stage1 Both H+ Neutralized Stage1->Stage2 Continue Titration

Figure 1: Acidity profile and neutralization logic. Note that H₂SO₄ interferes only in Stage 1, allowing Stage 2 to serve as a specific assay for the 4-HBSA molecule.

Part 2: Method A - Aqueous Differentiating Titration (The Standard)

This method is the "Gold Standard" for routine assay because it is stoichiometrically self-validating . In a pure sample, the volume of base required to neutralize the sulfonic group (


) must exactly equal the volume required to neutralize the phenolic group (

). Any deviation (

) proves the presence of strong acid impurities (H₂SO₄).
Protocol

Reagents:

  • Titrant: 1.0 N Sodium Hydroxide (NaOH), standardized.[1]

  • Solvent: CO₂-free Deionized Water.

  • Indicator 1 (Strong Acid): Methyl Orange (0.1% aq) or Bromocresol Green.

  • Indicator 2 (Weak Acid): Phenolphthalein (1% in EtOH).

Procedure:

  • Preparation: Accurately weigh ~2.0 g of 4-HBSA sample into a 250 mL Erlenmeyer flask.

  • Dissolution: Add 50 mL of CO₂-free deionized water. Swirl to dissolve completely.

  • First Endpoint (

    
    ): 
    
    • Add 3 drops of Methyl Orange .

    • Titrate with 1.0 N NaOH until the color changes from Red to Yellow (pH ~4.4).

    • Record volume as

      
       .
      
    • Note: This neutralizes the -SO₃H group and any H₂SO₄ present.

  • Second Endpoint (

    
    ): 
    
    • Add 3 drops of Phenolphthalein to the same solution.

    • Continue titrating with 1.0 N NaOH until the color changes from Yellow to a permanent Pink (pH ~9.0).

    • Record the additional volume added in this step as

      
       . (Total volume = 
      
      
      
      ).
    • Note: This neutralizes only the phenolic -OH group.

Data Analysis & Calculations

The stoichiometry dictates:

  • 
      corresponds solely to the Phenolic group (1 eq per mole of 4-HBSA).
    
  • 
      corresponds to the Sulfonic group (1 eq) + Sulfuric Acid (2 eq).
    

1. Assay of 4-HBSA (% w/w):



  • Eq.Wt (C₆H₆O₄S) = 174.17 g/mol [2]

2. Sulfuric Acid Impurity (% w/w):



  • Note: We subtract

    
     from 
    
    
    
    because for pure 4-HBSA,
    
    
    should equal
    
    
    . The excess
    
    
    is due to H₂SO₄.

Part 3: Method B - Bromometric Titration (Redox Confirmation)

This method utilizes the reactivity of the phenol ring towards electrophilic substitution.[3][4] It is useful when the sample contains non-acidic impurities or when confirmation of the aromatic moiety is required.

Critical Mechanism Note: In the presence of excess bromine, 4-HBSA typically undergoes bromodecarboxylation/desulfonation to form 2,4,6-tribromophenol . The sulfonic group is displaced by bromine.

  • Stoichiometry: 1 mole 4-HBSA consumes 3 moles Br₂ (6 Equivalents).

  • Reaction:

    
    
    
Protocol

Reagents:

  • Brominating Solution: 0.1 N Bromate-Bromide solution (Standardized).

  • Acid source: Concentrated HCl.

  • Iodine source: Potassium Iodide (KI) crystals or 10% solution.

  • Titrant: 0.1 N Sodium Thiosulfate (

    
    ).[1]
    
  • Indicator: Starch solution.[1]

Procedure:

  • Sample Prep: Dissolve ~0.2 g of sample (accurately weighed) in 50 mL water.

  • Bromination:

    • Add 25.0 mL of 0.1 N Bromate-Bromide solution.

    • Add 5 mL concentrated HCl. Stopper the flask immediately.

    • Allow to stand in the dark for 15 minutes (ensure slight excess of Br₂, indicated by yellow color).

  • Iodine Release:

    • Add 1 g of KI (or 10 mL 10% KI solution). The solution will turn dark brown (liberated Iodine).

  • Back-Titration:

    • Titrate the liberated Iodine with 0.1 N Sodium Thiosulfate .

    • Near the endpoint (pale straw color), add Starch indicator (blue complex forms).

    • Continue dropwise until the blue color disappears (colorless).

Calculation:



  • Eq.Wt:

    
     (Assuming formation of Tribromophenol).
    

Part 4: Method Comparison & Logic Flow

The following diagram illustrates the decision process for selecting the appropriate method and interpreting the results, particularly for Method A (Double Endpoint).

G Start Start: 4-HBSA Assay MethodChoice Select Method Start->MethodChoice MethodA Method A: Aqueous Titration (NaOH) MethodChoice->MethodA Routine QC / Purity MethodB Method B: Bromometric (Redox) MethodChoice->MethodB Identity Confirmation DataA Measure V(Methyl Orange) [V1] and V(Phenolphthalein) [V2] MethodA->DataA Check Compare V1 vs V2 DataA->Check Pure V1 = V2 Pure 4-HBSA Check->Pure Impure V1 > V2 Contains H2SO4 Check->Impure Wrong V1 < V2 Error or Phenol Impurity Check->Wrong

Figure 2: Workflow for method selection and data interpretation. The comparison of V1 and V2 in Method A acts as an internal system check.

References

  • National Institute of Standards and Technology (NIST). Benzenesulfonic acid, 4-hydroxy- Mass Spectrum and Constants. NIST Chemistry WebBook, SRD 69. Available at: [Link][2]

  • Siggia, S., & Hanna, J. G. (1979). Quantitative Organic Analysis via Functional Groups. 4th Edition. Wiley-Interscience.
  • Fritz, J. S., & Yamamura, S. S. (1955). Rapid Microtitration of Sulfate. Analytical Chemistry, 27(9), 1461–1464.
  • Kolthoff, I. M., & Stenger, V. A. (1942). Volumetric Analysis: Titration Methods. Interscience Publishers. (Source for bromometric stoichiometry of phenols).

Sources

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